SB 706504
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H19F3N8O |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34) |
InChI Key |
ZQFBVJBAWLZLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Impact of SB 706504 on Macrophage Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SB 706504, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, on macrophage gene expression. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
Core Findings: Selective Suppression of Inflammatory Genes
This compound has been identified as a selective inhibitor of the p38 MAPK pathway, playing a crucial role in modulating the inflammatory response in macrophages. Studies have demonstrated its efficacy in suppressing the expression of a specific subset of inflammatory genes, particularly in the context of chronic obstructive pulmonary disease (COPD).
Quantitative Analysis of Gene Expression Changes
The inhibitory effects of this compound on gene expression in lipopolysaccharide (LPS)-stimulated monocyte-derived macrophages (MDMs) from COPD patients have been quantified. The data reveals a significant reduction in the mRNA levels of key pro-inflammatory cytokines and chemokines. The combination of this compound with dexamethasone has been shown to produce a more potent suppressive effect.
| Gene | Treatment | Mean Fold Change (vs. LPS alone) |
| TNFα | This compound | -2.04 |
| Dexamethasone | -3.39 | |
| This compound + Dexamethasone | -8.90 | |
| GM-CSF | This compound | Significant Reduction |
| IL-6 | This compound | Significant Reduction |
| IL-8 | This compound | Less Affected |
| IL-1β | This compound & Dexamethasone | Insensitive |
| IL-18 | This compound & Dexamethasone | Insensitive |
| CCL5 | This compound & Dexamethasone | Insensitive |
Table 1: Summary of quantitative data on the effect of this compound on the expression of inflammatory genes in LPS-stimulated macrophages from COPD patients. Data is synthesized from findings indicating a greater suppressive effect with combination therapy[1].
Protein expression studies corroborate the gene expression data, showing a significant reduction in the production of TNFα, GM-CSF, and IL-6 from LPS-stimulated COPD macrophages upon treatment with this compound[1]. Notably, IL-8 production was less affected[1].
Experimental Protocols
The following methodologies are based on studies investigating the effects of this compound on macrophage gene expression.
Isolation and Culture of Monocyte-Derived Macrophages (MDMs)
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by positive selection using anti-CD14 magnetic beads.
-
Macrophage Differentiation: Isolated monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. Differentiation into macrophages is induced by the addition of macrophage colony-stimulating factor (M-CSF) for 7-14 days.
-
Cell Stimulation: Differentiated MDMs are pre-incubated with this compound (typically in the range of 1-10 µM), dexamethasone, or a combination of both for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the stimulated MDMs using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., TNFα, IL-6, IL-8) are quantified using qRT-PCR with specific primers and probes. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).
-
Microarray Analysis: For a broader view of gene expression changes, microarray analysis can be performed using platforms such as Affymetrix GeneChip arrays. This allows for the simultaneous measurement of the expression of thousands of genes.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting the p38 MAPK signaling pathway, a key cascade in the cellular response to inflammatory stimuli like LPS.
LPS-Induced Inflammatory Signaling in Macrophages
Caption: LPS-induced p38 MAPK signaling pathway in macrophages.
Upon stimulation with LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the p38 MAPK and NF-κB pathways. The p38 MAPK pathway, through downstream kinases like MK2, can regulate the expression of inflammatory genes at both the transcriptional and post-transcriptional levels.
Mechanism of this compound Action
References
In-Depth Technical Guide: SB 706504 and its Role in TNF-alpha Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that leads to the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound, with a particular focus on its mechanism of action in suppressing Tumor Necrosis Factor-alpha (TNF-α), a critical mediator of inflammation. This document details the underlying signaling pathways, provides established experimental protocols for studying its effects, and presents available quantitative data on its inhibitory activity.
Introduction
Chronic inflammatory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), are characterized by the overproduction of inflammatory mediators, including TNF-α. The p38 MAPK signaling pathway plays a crucial role in the regulation of TNF-α synthesis at both the transcriptional and post-transcriptional levels.[1][2] this compound has emerged as a valuable research tool for investigating the role of p38 MAPK in inflammation and as a potential therapeutic agent for inflammatory disorders. This guide will delve into the technical aspects of this compound's function and its application in research settings.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAPK. Specifically, it is a potent inhibitor of the p38α isoform. The inhibition of p38 MAPK disrupts the downstream signaling events that are essential for the production of TNF-α and other pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).
Signaling Pathway
The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates a number of downstream targets, including transcription factors and other kinases, which collectively regulate the expression of inflammatory genes.
Caption: p38 MAPK signaling pathway leading to TNF-α production.
Quantitative Data
This compound is a highly selective p38 MAPK inhibitor. The available quantitative data primarily focuses on its inhibitory concentration against p38α.
| Target | IC50 | Assay Conditions | Reference |
| p38α MAPK | 2.5 nM | Cell-free kinase assay | --INVALID-LINK-- |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on TNF-α suppression in vitro. These are generalized methods and may require optimization for specific cell types and experimental conditions.
In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol describes the stimulation of macrophages with LPS to induce TNF-α production and how to assess the inhibitory effect of this compound.
Caption: Experimental workflow for in vitro studies.
4.1.1. Materials
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS, M-CSF)
-
This compound (Tocris Bioscience, or other reputable supplier)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kit for human TNF-α
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)
4.1.2. Cell Culture and Differentiation (for primary cells)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in macrophage differentiation medium for 5-7 days.
4.1.3. Experimental Procedure
-
Seed the differentiated macrophages or macrophage cell line into 96-well plates at a density of approximately 2 x 105 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Add LPS to each well to a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically).
-
Incubate the plates for 4-24 hours, depending on whether protein or mRNA levels are being assessed.
4.1.4. Measurement of TNF-α Protein (ELISA)
-
After the incubation period, centrifuge the plates and carefully collect the culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of TNF-α from a standard curve.
4.1.5. Measurement of TNF-α mRNA (RT-qPCR)
-
After the incubation period, lyse the cells directly in the wells.
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time quantitative PCR using primers and a probe specific for human TNF-α.
-
Normalize the TNF-α gene expression to a housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
This compound is a powerful research tool for dissecting the role of the p38 MAPK signaling pathway in inflammatory processes. Its high potency and selectivity for p38α make it an ideal compound for in vitro and potentially in vivo studies aimed at understanding the regulation of TNF-α and other inflammatory cytokines. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the anti-inflammatory properties of this compound and to explore its potential as a therapeutic agent for the treatment of chronic inflammatory diseases. Further research is warranted to fully elucidate its in vivo efficacy and to expand the quantitative dataset on its inhibitory effects on a broader range of cytokines.
References
Methodological & Application
Application Notes and Protocols for SB 706504
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation, often triggered by cellular stressors like lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3] Consequently, this compound is a valuable tool for investigating the role of the p38 MAPK pathway in various biological processes and holds potential as a therapeutic agent for inflammatory diseases. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.
Physicochemical and Solubility Data
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound and provides guidance on preparing stock solutions.
| Property | Value | Source |
| CAS Number | 911110-38-8 | |
| Molecular Weight | 492.46 g/mol | |
| Formula | C₂₄H₁₉F₃N₈O | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store solid compound desiccated at room temperature. |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.92 mg of this compound.
-
Dissolving the Compound: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.92 mg of compound.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Dilution Calculator:
The following table provides pre-calculated volumes of DMSO required to prepare common stock solution concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.03 mL |
| 5 mM | 1 mg | 0.41 mL |
| 10 mM | 1 mg | 0.20 mL |
| 1 mM | 5 mg | 10.15 mL |
| 5 mM | 5 mg | 2.03 mL |
| 10 mM | 5 mg | 1.02 mL |
| 1 mM | 10 mg | 20.31 mL |
| 5 mM | 10 mg | 4.06 mL |
| 10 mM | 10 mg | 2.03 mL |
General Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell type and experimental design and should be determined empirically.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the culture medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period. For studies involving stimulation (e.g., with LPS), this compound is typically added as a pre-treatment for 30-60 minutes before the addition of the stimulus.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, quantitative PCR, or ELISA, to assess the effects of this compound on the target signaling pathway and cellular responses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPS-induced p38 MAPK signaling pathway that is inhibited by this compound and a typical experimental workflow for studying its effects.
Caption: LPS-induced p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 706504 in Cytokine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental design of cytokine analysis using the selective p38 MAPK inhibitor, SB 706504. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and the therapeutic potential of p38 MAPK inhibition.
Introduction to this compound
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC50 value of 2.5 nM.[1] The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines. By inhibiting p38 MAPK, this compound can effectively reduce the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNFα), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-6 (IL-6).[1] This makes this compound a valuable tool for studying the role of the p38 MAPK pathway in inflammatory diseases and for evaluating the efficacy of anti-inflammatory compounds.
Mechanism of Action
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, including inflammatory signals like lipopolysaccharide (LPS). Activation of this pathway results in the phosphorylation and activation of downstream targets, leading to the transcription and translation of pro-inflammatory cytokine genes. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation. This blockade of p38 MAPK signaling leads to a reduction in the synthesis and release of inflammatory cytokines.
Data Presentation
The following tables provide an example of how to present quantitative data from cytokine analysis experiments using this compound. The data shown are hypothetical and intended to illustrate the expected outcomes.
Table 1: Effect of this compound on Cytokine Secretion in LPS-Stimulated Macrophages (ELISA)
| Treatment Group | TNFα (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 25.3 ± 5.1 | 15.8 ± 3.9 | 10.2 ± 2.5 |
| LPS (100 ng/mL) | 1589.6 ± 120.4 | 1245.7 ± 98.2 | 850.4 ± 75.1 |
| LPS + this compound (1 µM) | 350.1 ± 45.2 | 450.9 ± 50.3 | 798.6 ± 65.8 |
| LPS + this compound (10 µM) | 150.7 ± 20.8 | 210.4 ± 30.1 | 750.2 ± 55.9 |
Table 2: Effect of this compound on Intracellular Cytokine Production in LPS-Stimulated Macrophages (Flow Cytometry)
| Treatment Group | % TNFα+ Cells | % IL-6+ Cells |
| Vehicle Control | 1.2 ± 0.3 | 0.8 ± 0.2 |
| LPS (100 ng/mL) | 65.4 ± 5.8 | 58.9 ± 4.7 |
| LPS + this compound (1 µM) | 20.1 ± 2.5 | 25.3 ± 3.1 |
| LPS + this compound (10 µM) | 8.7 ± 1.2 | 12.6 ± 1.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific cell types and experimental conditions.
Protocol 1: Analysis of Cytokine Secretion by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted cytokines in the supernatant of cultured macrophages treated with this compound and stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for target cytokines (e.g., TNFα, IL-6, IL-8)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include wells with no LPS as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
Protocol 2: Analysis of Intracellular Cytokine Production by Flow Cytometry
This protocol details the use of intracellular cytokine staining and flow cytometry to determine the percentage of cytokine-producing cells within a population following treatment with this compound and LPS stimulation.
Materials:
-
Macrophage cell line or primary macrophages
-
Cell culture medium
-
This compound
-
LPS
-
Brefeldin A (protein transport inhibitor)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD11b) and intracellular cytokines (e.g., TNFα, IL-6)
-
Fixation/Permeabilization Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate and treat with this compound and LPS as described in Protocol 1.
-
Protein Transport Inhibition: Four hours before the end of the incubation period, add Brefeldin A to each well to a final concentration of 10 µg/mL. This will cause cytokines to accumulate within the cells.
-
Cell Harvesting: After the full incubation, gently scrape the cells from the wells and transfer them to flow cytometry tubes.
-
Surface Staining: Wash the cells with PBS and then stain with fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells again and then resuspend them in Fixation/Permeabilization buffer for 20 minutes at room temperature.
-
Intracellular Staining: Wash the cells with Permeabilization Buffer and then stain with fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Wash the cells a final time and resuspend them in PBS. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells positive for each cytokine.
References
Application Notes: Modulation of p38 MAPK Signaling by SB 706504 Detected via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of SB 706504, a potent p38 MAPK inhibitor, in cell-based assays and subsequent analysis of p38 phosphorylation by Western blotting.[1][2][3][4] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[5][6][7][8] Dysregulation of this pathway is implicated in various diseases, including chronic obstructive pulmonary disease (COPD).[1] this compound has been shown to inhibit the lipopolysaccharide (LPS)-stimulated expression of inflammatory genes in macrophages.[1][4] This application note outlines the methodology to assess the inhibitory effect of this compound on p38 activation by measuring the levels of phosphorylated p38 MAPK.
Introduction to p38 MAPK Signaling and this compound
The p38 MAPK cascade is a key signaling pathway involved in inflammation, cell differentiation, and apoptosis.[5] Extracellular stimuli such as cytokines, growth factors, and environmental stressors like UV light or osmotic shock activate this pathway.[5][6][7][8] Activation of p38 MAPK occurs through phosphorylation at Threonine 180 and Tyrosine 182 by upstream kinases, primarily MKK3 and MKK6.[5][6] Once activated, phospho-p38 (p-p38) phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.
This compound is a selective inhibitor of p38 MAPK.[2] It effectively suppresses the production of inflammatory mediators such as TNFα, IL-6, and IL-10 in immune cells stimulated with LPS.[2] This makes this compound a valuable tool for studying the p38 MAPK pathway and a potential therapeutic agent for inflammatory diseases.
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: p38 MAPK signaling cascade with this compound inhibition point.
Experimental Protocol: Western Blotting for p38 Phosphorylation
This protocol describes the treatment of a suitable cell line (e.g., macrophages, HEK293) with an inducer of p38 phosphorylation (e.g., LPS, anisomycin, or UV irradiation) in the presence or absence of this compound, followed by Western blot analysis.
Materials
-
Cell line responsive to p38 activation (e.g., RAW 264.7, THP-1, HEK293)
-
Cell culture medium and supplements
-
This compound
-
p38 activating agent (e.g., Lipopolysaccharide (LPS), Anisomycin, UV source)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[9][10]
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Rabbit or mouse anti-total p38 MAPK antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
Caption: Western blotting workflow for p38 phosphorylation analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 activator (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation. Include an untreated control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.[11]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibody against phospho-p38 MAPK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK or a loading control protein (e.g., GAPDH, β-actin).
-
Data Presentation
The results of the Western blot can be quantified by densitometry. The intensity of the phospho-p38 band should be normalized to the intensity of the total p38 band for each sample. The data can be presented in a table as follows:
| Treatment Group | This compound Conc. | Stimulant | Normalized p-p38/total p38 Ratio (Mean ± SD) | % Inhibition of Phosphorylation |
| Untreated Control | - | - | 1.00 ± 0.08 | N/A |
| Stimulated Control | - | + | 5.21 ± 0.45 | 0% |
| This compound | 1 µM | + | 2.65 ± 0.21 | 49.1% |
| This compound | 3 µM | + | 1.15 ± 0.12 | 97.4% |
| This compound | 10 µM | + | 0.98 ± 0.09 | 100.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound as an inhibitor of the p38 MAPK pathway and for assessing its efficacy through Western blotting. This methodology is crucial for researchers in drug discovery and cell signaling to investigate the role of p38 MAPK in various physiological and pathological processes. The use of specific antibodies for both the phosphorylated and total forms of p38 allows for accurate quantification of the inhibitory effects of compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | p38 MAPK inhibitor | Inflammation | TNFα | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) (28B10) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. p38 MAPK Isoform Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of SB 706504
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 706504 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It has demonstrated significant anti-inflammatory properties in in-vitro studies, particularly in the context of chronic obstructive pulmonary disease (COPD), by inhibiting the expression of pro-inflammatory genes in macrophages. These application notes provide a comprehensive guide for researchers planning to investigate the efficacy and pharmacokinetic profile of this compound in relevant in vivo animal models of inflammatory diseases. While specific in vivo studies on this compound are not extensively published, this document outlines recommended experimental protocols and data presentation formats based on established methodologies for similar compounds and disease models.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. This pathway is a key regulator of the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Upon activation, p38 MAPK phosphorylates downstream transcription factors, leading to the expression of a wide range of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, this compound effectively suppresses the production of these inflammatory mediators.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Proposed In Vivo Animal Model Studies
The following sections outline proposed experimental designs for evaluating this compound in preclinical animal models. These protocols are based on standard methodologies in the field and should be adapted to specific research questions and institutional guidelines.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
This acute model is suitable for assessing the anti-inflammatory efficacy of this compound in the lungs.
Experimental Protocol:
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline) + Saline challenge.
-
Group 2: Vehicle control + LPS challenge.
-
Group 3: this compound (low dose) + LPS challenge.
-
Group 4: this compound (mid dose) + LPS challenge.
-
Group 5: this compound (high dose) + LPS challenge.
-
Group 6: Dexamethasone (positive control) + LPS challenge.
-
-
Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection 1 hour prior to LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 10 µg in 50 µL saline) via intranasal or intratracheal instillation.
-
Endpoint Analysis (24 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (neutrophils, macrophages).
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and KC (murine IL-8 equivalent) in BAL fluid using ELISA or multiplex assays.
-
Histopathology: Perfuse and fix lungs for histological examination (H&E staining) to assess inflammatory cell infiltration and lung injury.
-
Cigarette Smoke (CS)-Induced COPD Model
This chronic model is more representative of human COPD and is suitable for evaluating the long-term therapeutic effects of this compound.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
CS Exposure: Expose mice to whole-body cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for 3-6 months. Control animals are exposed to room air.
-
Drug Administration: Begin administration of this compound or vehicle (daily oral gavage) after the initial 2 months of CS exposure and continue for the remainder of the study.
-
Endpoint Analysis:
-
Pulmonary Function Tests: Measure lung function parameters (e.g., forced expiratory volume in 0.1 seconds (FEV0.1), forced vital capacity (FVC)) using a plethysmograph.
-
BAL Fluid Analysis: Assess inflammatory cell influx and cytokine levels as described in the LPS model.
-
Histopathology: Quantify emphysema (mean linear intercept) and small airway remodeling (goblet cell hyperplasia, smooth muscle thickness) in lung sections.
-
Data Presentation: Quantitative Data Summary
All quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid (LPS Model)
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) |
| Vehicle + Saline | |||
| Vehicle + LPS | |||
| This compound (Low Dose) + LPS | |||
| This compound (Mid Dose) + LPS | |||
| This compound (High Dose) + LPS | |||
| Dexamethasone + LPS |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in BAL Fluid (LPS Model)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | KC (pg/mL) |
| Vehicle + Saline | |||
| Vehicle + LPS | |||
| This compound (Low Dose) + LPS | |||
| This compound (Mid Dose) + LPS | |||
| This compound (High Dose) + LPS | |||
| Dexamethasone + LPS |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| Intravenous | 1 | ||||
| Oral | 10 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel anti-inflammatory compound in an in vivo animal model.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. By employing these standardized models and methodologies, researchers can effectively assess the therapeutic potential of this p38 MAPK inhibitor for inflammatory diseases such as COPD. It is imperative that all animal experiments are conducted in compliance with ethical guidelines and with the approval of the institutional animal care and use committee.
Application Notes and Protocols for SB 706504 in LPS-Stimulated Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that mediates inflammatory responses. In the context of macrophage biology, the p38 MAPK pathway is a critical transducer of signals initiated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of this pathway in macrophages leads to the production and release of a variety of pro-inflammatory cytokines and chemokines. By targeting p38 MAPK, this compound offers a specific mechanism to modulate the inflammatory response of macrophages, making it a valuable tool for research into inflammatory diseases and for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the use of this compound in LPS-stimulated macrophage assays, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This interaction triggers a downstream signaling cascade that leads to the activation of several intracellular pathways, including the p38 MAPK pathway. Activated p38 MAPK phosphorylates and activates various transcription factors, which in turn translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
This compound acts as a selective inhibitor of p38 MAPK, with a reported IC50 value of 2.5 nM for the p38α isoform. By binding to and inhibiting the activity of p38 MAPK, this compound prevents the downstream phosphorylation events and subsequent activation of transcription factors. This leads to a reduction in the transcription and translation of key pro-inflammatory cytokine genes, thereby attenuating the inflammatory response of macrophages to LPS stimulation.
Notably, the inhibitory effects of this compound on inflammatory gene expression can be enhanced when used in combination with glucocorticoids like dexamethasone. While effectively suppressing the production of TNF-α, IL-6, and GM-CSF, this compound has been reported to have a lesser impact on the production of IL-8 and does not affect the transcription of IL-1β, IL-18, and CCL5, particularly when co-administered with dexamethasone. This selective inhibition highlights its potential for targeted immunomodulation.
Data Presentation
The following table summarizes the known effects of this compound on cytokine production in LPS-stimulated macrophages. This data is compiled from available literature and provides a basis for expected outcomes in experimental settings.
| Cytokine/Chemokine | Effect of this compound | Notes |
| TNF-α | Inhibition | Significant reduction in protein expression. |
| IL-6 | Inhibition | Significant reduction in protein expression. |
| GM-CSF | Inhibition | Reduction in protein expression. |
| IL-8 | Less Effect | Minimal to no significant inhibition observed. |
| IL-1β | No Effect | Transcription not affected, especially with dexamethasone. |
| IL-18 | No Effect | Transcription not affected, especially with dexamethasone. |
| CCL5 (RANTES) | No Effect | Transcription not affected, especially with dexamethasone. |
Experimental Protocols
Two detailed protocols are provided below: one for a commonly used macrophage-like cell line, RAW 264.7, and another for the isolation and stimulation of primary bone marrow-derived macrophages (BMDMs).
Protocol 1: Inhibition of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in the murine macrophage cell line RAW 264.7 upon stimulation with LPS.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, sterile
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
-
Cell Seeding:
-
Harvest cells using a cell scraper and resuspend in fresh culture medium.
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C and 5% CO2.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium (e.g., 200 ng/mL). The final concentration of LPS in the wells will be 100 ng/mL.
-
Following the pre-incubation with this compound, add 100 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
To the unstimulated control wells, add 100 µL of fresh medium without LPS.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Inhibition of Cytokine Production in LPS-Stimulated Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for isolating murine bone marrow cells, differentiating them into macrophages, and subsequently assessing the effect of this compound on LPS-induced cytokine production.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
ACK lysis buffer
-
70 µm cell strainer
-
Non-treated petri dishes (100 mm)
-
24-well cell culture plates, sterile
-
ELISA kits for mouse TNF-α, IL-6, and GM-CSF
Procedure:
-
Isolation and Culture of Bone Marrow Cells:
-
Euthanize a C57BL/6 mouse according to approved institutional guidelines.
-
Disinfect the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe into a sterile 50 mL conical tube.
-
Disperse the cell clumps by gentle pipetting and pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Resuspend the cell pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.
-
Add 10 mL of RPMI-1640 to inactivate the ACK buffer and centrifuge again.
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).
-
-
Differentiation of BMDMs:
-
Plate the bone marrow cells in 100 mm non-treated petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of differentiation medium.
-
Incubate at 37°C and 5% CO2.
-
On day 3, add 5 mL of fresh differentiation medium to each dish.
-
On day 6 or 7, the cells should be differentiated into adherent macrophages.
-
-
Cell Seeding for Assay:
-
Gently wash the differentiated BMDMs with PBS.
-
Add a cell dissociation solution (e.g., TrypLE) and incubate for a few minutes at 37°C to detach the cells.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the BMDMs into a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of culture medium (without M-CSF).
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare this compound dilutions and a vehicle control as described in Protocol 1.
-
Remove the medium from the wells and add 400 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate for 1-2 hours.
-
Prepare a 5X LPS solution (e.g., 500 ng/mL).
-
Add 100 µL of the 5X LPS solution to each well for a final concentration of 100 ng/mL. Add 100 µL of medium to unstimulated control wells.
-
Incubate for 18-24 hours.
-
-
Sample Collection and Analysis:
-
Collect the supernatants and store them at -80°C.
-
Measure the concentrations of TNF-α, IL-6, and GM-CSF using specific ELISA kits.
-
Mandatory Visualization
Application Notes and Protocols for SB 706504 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress, playing a key role in processes such as cytokine production, cell differentiation, apoptosis, and cell cycle progression. As such, this compound is a valuable tool for studying the physiological and pathological roles of the p38 MAPK pathway in various in vitro models. These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments.
Data Presentation
Table 1: Summary of this compound Treatment Conditions in Cell Culture
| Cell Type | Stimulus | Concentration | Treatment Duration | Observed Effect | Reference |
| Monocyte-Derived Macrophages (MDMs) | Lipopolysaccharide (LPS) | 3 µM | 6 hours | Significant reduction in IL-1β, IL-6, GM-CSF, TNFα, and IL-8 mRNA levels. | [1] |
| Alveolar Macrophages (AMs) from COPD patients | Lipopolysaccharide (LPS) | 3 µM | 6 hours | 67.4% inhibition of TNFα production. | [1] |
Table 2: General Recommendations for p38 MAPK Inhibitors (Context from related compounds like SB202190 and SB203580)
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 50 µM | The optimal concentration is cell-type and endpoint dependent. It is recommended to perform a dose-response curve to determine the IC50 for the desired effect. For inhibition of cell migration, concentrations as low as 5 µM have been shown to be effective for related compounds. For significant inhibition of cell proliferation, concentrations up to 50 µM may be required. |
| Treatment Duration | 3 - 96 hours | Short-term treatments (3-6 hours) are often sufficient to observe effects on mRNA expression of downstream targets. Longer-term treatments (24-96 hours) may be necessary to observe effects on protein expression, cell proliferation, migration, or apoptosis. |
Experimental Protocols
Protocol 1: Inhibition of LPS-induced Cytokine Expression in Macrophages
This protocol details the steps for treating monocyte-derived macrophages (MDMs) with this compound to inhibit the inflammatory response induced by lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Macrophage-colony stimulating factor (M-CSF) or phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents and equipment for qRT-PCR
Procedure:
-
Cell Culture and Differentiation:
-
Isolate PBMCs from healthy donor blood and culture them in complete RPMI-1640 medium.
-
Differentiate monocytes into macrophages by adding M-CSF (50 ng/mL) for 7 days. For THP-1 cells, induce differentiation with PMA (100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete cell culture medium. A final concentration of 3 µM is a good starting point based on published data. Remember to include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Aspirate the old medium from the differentiated macrophages and add the medium containing this compound or the vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete cell culture medium. A final concentration of 100 ng/mL is commonly used.
-
Add the LPS solution directly to the wells containing the this compound-treated and control cells.
-
Incubate the cells for 6 hours at 37°C in a CO2 incubator.
-
-
Endpoint Analysis (qRT-PCR):
-
After the 6-hour incubation, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells directly in the culture plate using an appropriate RNA lysis buffer (e.g., TRIzol).
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Perform reverse transcription to generate cDNA, followed by quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target cytokines (e.g., IL-1β, IL-6, TNFα).
-
Mandatory Visualization
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols for SB 706504 in Primary Human Macrophage Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB 706504, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in experiments involving primary human macrophages. The protocols outlined below are designed to facilitate the investigation of inflammatory signaling pathways and the evaluation of the therapeutic potential of p38 MAPK inhibition in macrophage-mediated inflammatory responses.
Introduction
Primary human macrophages are crucial for studying innate immunity and the pathogenesis of inflammatory diseases. The p38 MAPK signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines and chemokines in these cells. This compound is a chemical inhibitor that specifically targets p38 MAPK, offering a valuable tool to dissect its role in macrophage function and to assess the anti-inflammatory effects of its inhibition. This document provides detailed protocols for the use of this compound in primary human macrophage cultures, along with expected outcomes and data presentation formats.
Mechanism of Action
This compound is an effective p38 MAPK inhibitor that suppresses the expression of inflammatory genes in macrophages.[1] In response to stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, a signaling cascade is initiated, leading to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors, resulting in the increased expression of various pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[2] By inhibiting p38 MAPK, this compound effectively blocks this inflammatory cascade.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cytokine production and gene expression in LPS-stimulated primary human macrophages.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion by this compound
| Cytokine | Stimulus | This compound Concentration | Incubation Time | Percent Inhibition (Approx.) | Reference |
| TNF-α | LPS (10 ng/mL) | 3 µM | 6 hours | 67.4% | [3] |
| GM-CSF | LPS (10 ng/mL) | 3 µM | 6 hours | Significant Reduction | [2] |
| IL-6 | LPS (10 ng/mL) | 3 µM | 6 hours | Significant Reduction | [2] |
| IL-8 | LPS (10 ng/mL) | 3 µM | 6 hours | Less Effect | [2] |
Table 2: Modulation of Inflammatory Gene Expression by this compound
| Gene | Stimulus | This compound Concentration | Incubation Time | Fold Change in Expression (Approx.) | Reference |
| IL-1β mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |
| IL-6 mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |
| GM-CSF mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |
| TNF-α mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |
| IL-8 mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |
| CCL5 mRNA | LPS | Not specified | Not specified | No Effect | [2] |
| IL-18 mRNA | LPS | Not specified | Not specified | No Effect | [2] |
Experimental Protocols
Protocol 1: Isolation and Differentiation of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of macrophages from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL.
-
To differentiate monocytes into macrophages, supplement the culture medium with 50 ng/mL of human M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7 days. Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.
-
After 7 days, the adherent cells will have differentiated into monocyte-derived macrophages (MDMs) and are ready for experiments.
Protocol 2: Treatment of MDMs with this compound and LPS Stimulation
This protocol details the treatment of differentiated macrophages with this compound followed by stimulation with LPS.
Materials:
-
Differentiated MDMs in 6-well plates (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI 1640 medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Aspirate the culture medium from the differentiated MDMs and wash the cells once with warm PBS.
-
Add 1 mL of complete RPMI 1640 medium containing the desired concentration of this compound or vehicle (DMSO) to each well.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Following the pre-incubation, add LPS to the wells to a final concentration of 10 ng/mL to stimulate the macrophages.
-
Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis or 24 hours for cytokine secretion analysis) at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for gene expression or western blot analysis, respectively.
Mandatory Visualization
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound treatment of primary macrophages.
References
Application Notes and Protocols for SB 706504
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a variety of inflammatory diseases. This compound has been shown to effectively suppress the production of pro-inflammatory cytokines in various cell types, making it a valuable tool for research in immunology, inflammation, and drug discovery. These application notes provide detailed information on the procurement of this compound, its mechanism of action, and protocols for its use in key cellular assays.
Supplier and Purchasing Information
This compound can be procured from a variety of chemical suppliers. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis with purity data.
| Supplier | Catalog Number | Purity | Additional Information |
| Axon Medchem | Axon 2444 | --- | --- |
| Single Nuclei | B4937-10 | --- | --- |
| TargetMol | T6684 | --- | --- |
| CP Lab Safety | --- | 98% | CAS: 911110-38-8 |
| MedchemExpress | HY-12056 | --- | --- |
| Tocris Bioscience | 5040 | ≥98% (HPLC) | --- |
| APExBIO | A8633 | --- | --- |
| AbMole BioScience | M5644 | ≥99.0% | --- |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H19F3N8O |
| Molecular Weight | 492.46 g/mol |
| CAS Number | 911110-38-8 |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activity of p38 MAPK. The p38 MAPK cascade is a key signaling pathway activated by cellular stressors and inflammatory cytokines. Upon activation, a series of phosphorylation events leads to the activation of downstream transcription factors, which in turn regulate the expression of various pro-inflammatory genes. By inhibiting p38 MAPK, this compound blocks this cascade, leading to a reduction in the production of inflammatory mediators.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details a cell-based assay to evaluate the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine or human macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment with this compound: Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Incubate for 1 hour at 37°C.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 10 µL of sterile PBS.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in stimulated cells.
Materials:
-
Macrophage cell line
-
Complete cell culture medium
-
LPS
-
This compound
-
DMSO
-
PBS
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle control for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against p38 MAPK and its effect on cytokine production.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| p38α MAPK IC50 | 2.5 nM | In vitro kinase assay | [1] |
| TNFα Production Inhibition | Significant at 3 µM | LPS-stimulated monocyte-derived macrophages (MDMs) | [1] |
| IL-6 Production Inhibition | Significant at 3 µM | LPS-stimulated MDMs | [1] |
| GM-CSF Production Inhibition | Significant at 3 µM | LPS-stimulated MDMs | [1] |
| IL-1β mRNA Reduction | Significant at 3 µM | LPS-stimulated MDMs | [1] |
| IL-8 Production | Less effect | LPS-stimulated MDMs | [1] |
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in inflammatory processes. The provided protocols offer a starting point for researchers to study its effects in relevant cellular models. It is recommended to optimize the experimental conditions, such as compound concentration and incubation times, for each specific cell type and experimental setup.
References
Application Notes and Protocols for SB 706504 in MAPK Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB 706504, a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), in studies related to MAPK signaling in various disease contexts. Detailed protocols for key experiments are provided to facilitate the investigation of inflammatory responses and other cellular processes regulated by the p38 MAPK pathway.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the p38 MAPK, a key kinase involved in cellular responses to stress and inflammatory signals. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cancer.[1] this compound serves as a valuable research tool for elucidating the role of p38 MAPK in these pathologies and for the preclinical evaluation of p38 MAPK inhibition as a therapeutic strategy.
Data Presentation: Quantitative Profile of this compound
For ease of comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 2.5 nM | p38α MAPK | Demonstrates high potency for the primary target. |
| Selectivity | >5 µM | Other kinases (except JNK1) | Exhibits high selectivity against a panel of other kinases. |
| JNK1 IC50 | 5 µM | JNK1 | Shows some off-target activity at higher concentrations. |
| Effective Concentration | 3 µM | Macrophages | Concentration shown to significantly reduce inflammatory gene expression.[1] |
Signaling Pathway
The p38 MAPK signaling cascade is a central pathway in the cellular response to inflammatory cytokines and environmental stress. The pathway is initiated by the activation of upstream kinases (MAP3Ks and MAP2Ks) which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2C (MEF2C), and cAMP response element-binding protein (CREB).[2][3][4][5] This leads to the regulation of gene expression, resulting in the production of pro-inflammatory cytokines and other cellular responses. This compound exerts its effect by binding to and inhibiting the kinase activity of p38 MAPK, thereby blocking these downstream signaling events.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on MAPK signaling in disease models, particularly focusing on inflammatory responses in macrophages.
Experimental Workflow Overview
The general workflow for investigating the effects of this compound involves cell culture, treatment with the inhibitor and a pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS), followed by analysis of downstream signaling events and cellular responses.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SB 706504 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of SB 706504, a selective p38 MAPK inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Its primary mechanism of action is to block the activity of the p38 MAPK enzyme, which is a key regulator of cellular responses to inflammatory stimuli and stress. By inhibiting p38 MAPK, this compound effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve ranging from 1 nM to 10 µM. The reported IC50 value for p38α is 2.5 nM. However, the optimal concentration will vary depending on the cell type, stimulus, and the specific endpoint being measured.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM. To prepare a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 492.46 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions of this compound in your experimental media from the DMSO stock solution for each experiment. Avoid prolonged storage of the compound in aqueous solutions.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective p38 MAPK inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. The ATP-binding pocket of kinases is conserved, which can lead to inhibition of other kinases. It is advisable to consult kinase selectivity profiling data if available for the specific batch of the compound you are using. To minimize off-target effects, use the lowest effective concentration determined from your dose-response experiments.
Q6: Can this compound be used in combination with other compounds?
A6: Yes, the effects of this compound on suppressing pro-inflammatory gene and protein expression can be enhanced when used in combination with dexamethasone. A synergistic effect has been observed in studies with monocyte-derived macrophages.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of p38 MAPK activity | Inefficient cell lysis and protein extraction. | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Ensure samples are kept on ice. |
| Low abundance of phosphorylated p38 MAPK. | Stimulate cells with a known p38 MAPK activator (e.g., LPS, anisomycin) as a positive control. Increase the amount of protein loaded for Western blotting. | |
| Poor antibody performance for Western blotting. | Use a validated phospho-specific p38 MAPK antibody and optimize the antibody concentration and incubation time. | |
| Inactive this compound. | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot or a new batch of the compound. | |
| Unexpected cellular toxicity | Off-target effects at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Use a lower, non-toxic concentration of this compound. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. | |
| Inconsistent results between experiments | Variability in cell health and density. | Maintain consistent cell culture conditions, including passage number, seeding density, and confluence. |
| Variability in stimulus preparation or activity. | Prepare fresh stimulus (e.g., LPS) for each experiment and ensure its potency. | |
| Degradation of this compound in media. | Prepare fresh dilutions of this compound in media for each experiment. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the in vitro activity of p38 MAPK inhibitors, including this compound. Note that specific values can vary between cell types and experimental conditions.
| Compound | Assay | Cell Type | Stimulus | IC50 / Effect |
| This compound | p38α Kinase Assay | - | - | 2.5 nM |
| p38 MAPK Inhibitor (Representative) | TNF-α ELISA | Human Monocyte-Derived Macrophages (MDMs) | LPS (100 ng/mL) | 10-100 nM |
| p38 MAPK Inhibitor (Representative) | IL-6 ELISA | Human MDMs | LPS (100 ng/mL) | 20-200 nM |
| p38 MAPK Inhibitor (Representative) | Phospho-p38 Western Blot | RAW 264.7 Macrophages | Anisomycin (10 µg/mL) | 50-500 nM |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of MDMs from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from fresh human blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Adhesion: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed the cells in tissue culture plates at a density of 2 x 10^6 cells/cm². Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
-
Removal of Non-adherent Cells: Gently wash the plates three times with warm PBS or RPMI-1640 to remove non-adherent lymphocytes.
-
Macrophage Differentiation: Add fresh RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF (Macrophage Colony-Stimulating Factor). Culture for 6-7 days, replacing the medium every 2-3 days.
-
Macrophage Maturation: After 6-7 days, the adherent cells will have differentiated into mature macrophages.
Protocol 2: this compound Treatment and Cytokine Release Assay in MDMs
This protocol outlines the steps for treating MDMs with this compound and measuring cytokine release.
-
Cell Seeding: Seed mature MDMs in a 96-well plate at a density of 1 x 10^5 cells/well in fresh RPMI-1640 with 10% FBS. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS from your 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Remove the old medium from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate for 1 hour at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy in macrophages.
Caption: A logical approach to troubleshooting lack of this compound activity.
SB 706504 cytotoxicity in cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of SB 706504 in various cell lines.
Product Information
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It has been primarily investigated for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD), where it has been shown to inhibit the expression of inflammatory genes in macrophages.[1][2]
Important Note: As of the latest literature review, there is a notable lack of publicly available data specifically detailing the cytotoxic effects of this compound, including IC50 values, in cancer cell lines. The information provided below is based on the known mechanism of action of p38 MAPK inhibitors and the general roles of the p38 MAPK pathway in cell survival, apoptosis, and cell cycle regulation.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to a variety of extracellular stimuli and stresses, playing a significant role in inflammation, cell differentiation, cell growth, and cell death.
References
Troubleshooting SB 706504 insolubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering insolubility issues with SB 706504, a selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly p38α, with an IC50 of 2.5 nM.[1] It is utilized in research to study the role of the p38 MAPK signaling pathway in inflammatory responses, particularly in the context of chronic obstructive pulmonary disease (COPD).[1] Its chemical formula is C24H19F3N8O and it has a molecular weight of 492.4559.[2] Like many small molecule kinase inhibitors, this compound can exhibit poor aqueous solubility.
| Property | Value |
| Target | p38 MAPK (p38α) |
| IC50 | 2.5 nM for p38α |
| Molecular Formula | C24H19F3N8O |
| Molecular Weight | 492.4559 g/mol |
Q2: What is the recommended solvent for making a stock solution of this compound?
For many poorly soluble compounds, a common starting point for creating a stock solution is to use an organic solvent such as dimethyl sulfoxide (DMSO).[3] It is crucial to first dissolve the compound completely in the organic solvent before making further dilutions into aqueous buffers.[3]
Q3: My this compound powder won't dissolve in my aqueous buffer. What should I do first?
When a compound fails to dissolve in an aqueous buffer, it's important to take a systematic approach.[4] First, ensure you are starting with a stock solution in an appropriate organic solvent, like DMSO, before diluting into your aqueous buffer. Direct dissolution of the solid in an aqueous medium is often challenging for hydrophobic molecules.[3] If you have prepared a stock solution and are seeing precipitation upon dilution, consider lowering the final concentration or using a co-solvent.
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium or PBS).
-
Question: I prepared a 10 mM stock solution of this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several steps you can take:
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try performing serial dilutions to achieve a lower final working concentration.
-
Increase the DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically below 0.5%), a slightly higher concentration may be necessary to maintain solubility. You may need to run a vehicle control to account for any effects of the solvent.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
-
Gentle Warming and Agitation: Gently warming the aqueous medium to 37°C and vortexing during the addition of the stock solution can sometimes improve solubility.[3] However, be mindful of the compound's stability at higher temperatures.
-
Issue 2: Inconsistent experimental results are observed between different batches or experiments.
-
Question: I'm seeing variability in the biological activity of this compound across different experiments, even at the same concentration. Could this be related to solubility?
-
Answer: Yes, inconsistent solubility can lead to variable experimental outcomes. Here are some potential causes and solutions:
-
Incomplete Dissolution of Stock Solution: Ensure your stock solution in DMSO is fully dissolved before each use. Visually inspect for any particulate matter. Sonication can aid in dissolving the compound.[3]
-
Stock Solution Stability: Store the DMSO stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Equilibration Time: After diluting the stock solution into your final aqueous medium, allow sufficient time for it to equilibrate before adding it to your cells or assay.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW = 492.4559 g/mol ), you will need 4.92 mg.
-
Weigh the compound: Accurately weigh out the calculated mass of this compound powder into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3] Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Systematic Solubility Testing
To determine the optimal solvent and concentration for your experiments, a systematic approach is recommended.
| Condition ID | Solvent System | pH | Temperature (°C) | Observations (e.g., Clear, Precipitate) |
| A-1 | 100% PBS | 7.4 | 25 | |
| A-2 | PBS + 0.5% DMSO | 7.4 | 25 | |
| A-3 | PBS + 1% DMSO | 7.4 | 25 | |
| B-1 | Cell Culture Media | ~7.4 | 37 | |
| B-2 | Cell Culture Media + 0.5% DMSO | ~7.4 | 37 | |
| B-3 | Cell Culture Media + 1% DMSO | ~7.4 | 37 |
Visualizations
A step-by-step workflow for addressing this compound insolubility.
Inhibition of the p38 MAPK signaling pathway by this compound.
References
Technical Support Center: Investigating Off-Target Effects of SB 706504
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate and mitigate the off-target effects of SB 706504, a potent p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known off-targets?
This compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly p38α, with a reported IC50 of 2.5 nM. While highly selective, it has been noted to inhibit JNK1 at a concentration of 5 µM. Comprehensive public kinome scan data for this compound is limited; therefore, further investigation into its off-target profile is recommended for rigorous experimental interpretation.
Q2: What are the common reasons for observing unexpected phenotypes in my experiment?
Unexpected phenotypes when using a kinase inhibitor like this compound can arise from several factors:
-
Off-target inhibition: The compound may be inhibiting other kinases or proteins, leading to unintended biological effects.
-
Pathway crosstalk: Inhibition of p38 MAPK can lead to compensatory activation of other signaling pathways.
-
Cell-type specific effects: The role of p38 MAPK and the expression of potential off-targets can vary significantly between different cell lines.
-
Compound concentration: Using concentrations significantly higher than the IC50 for p38 MAPK increases the likelihood of engaging off-targets.
Q3: How can I confirm that this compound is engaging p38 MAPK in my cellular model?
Target engagement can be confirmed using several methods:
-
Western Blotting: Assess the phosphorylation status of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2) or ATF2. A decrease in the phosphorylation of these substrates upon treatment with this compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding. Increased thermal stability of p38 MAPK in the presence of this compound confirms direct binding in a cellular context.
Q4: What are the best practices for minimizing off-target effects in my experiments?
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit p38 MAPK signaling.
-
Use a structurally distinct p38 MAPK inhibitor: Comparing the effects of this compound with another p38 MAPK inhibitor that has a different chemical scaffold can help distinguish on-target from off-target effects.
-
Employ genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of p38 MAPK and compare the resulting phenotype to that observed with this compound treatment.
-
Perform rescue experiments: In cells where p38 MAPK has been knocked down, the effects of this compound should be diminished if they are on-target.
Data Presentation
Table 1: Representative Kinase Selectivity Profile for a p38 MAPK Inhibitor
| Kinase Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) |
| p38α | 5 | JNK1 | 1,500 | 300 |
| JNK2 | >10,000 | >2,000 | ||
| ERK2 | >10,000 | >2,000 | ||
| CAMK2A | 8,500 | 1,700 | ||
| CDK2 | >10,000 | >2,000 |
This table presents hypothetical data for illustrative purposes. Actual values for this compound may differ.
Experimental Protocols
Kinase Selectivity Profiling
Objective: To identify the potential off-target kinases of this compound.
Methodology:
-
Service Provider: Engage a commercial service provider that offers a broad panel of purified human kinases (e.g., KINOMEscan™, Reaction Biology).
-
Compound Submission: Provide a sample of this compound at a specified concentration (typically 1 µM for an initial screen).
-
Assay Principle: The service will perform a competition binding assay where this compound competes with a proprietary ligand for binding to each kinase in the panel.
-
Data Analysis: Results are typically provided as the percentage of remaining kinase binding in the presence of the inhibitor. A significant reduction in binding (e.g., >90%) indicates a potential interaction.
-
Follow-up: For identified hits, determine the IC50 or Kd values to quantify the binding affinity.
Western Blotting for p38 MAPK Pathway Activation
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, UV-C, or a relevant cytokine) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-MK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to p38 MAPK in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody against total p38 MAPK.
-
An increase in the amount of soluble p38 MAPK at higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
-
Troubleshooting Guides
Issue 1: No inhibition of downstream p38 MAPK signaling observed by Western Blot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | Verify the integrity and activity of this compound using a cell-free kinase assay. | Confirmation of compound activity. |
| Ineffective Stimulation | Ensure the chosen stimulus is potent enough to activate the p38 MAPK pathway in your cell line. Include a positive control. | Robust phosphorylation of p38 MAPK and its substrates in the stimulated, untreated sample. |
| Suboptimal Antibody | Use a well-validated antibody for phospho-p38 MAPK or its substrates. Titrate the antibody to determine the optimal concentration. | A clear and specific band at the correct molecular weight. |
| Incorrect Timing | Optimize the pre-incubation time with this compound and the stimulation time. | Time-dependent inhibition of the signaling pathway. |
Issue 2: High background or non-specific bands in Western Blot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk). | Reduced background and clearer bands. |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody. | Reduced non-specific binding and a better signal-to-noise ratio. |
| Inadequate Washing | Increase the number or duration of washes with TBST between antibody incubations. | Lower background signal. |
Issue 3: Inconsistent results in CETSA.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven Heating | Use a thermal cycler with a heated lid to ensure uniform temperature across all samples. | Consistent protein precipitation at each temperature point. |
| Incomplete Lysis | Ensure complete cell lysis by optimizing the number of freeze-thaw cycles. | Maximized protein recovery in the soluble fraction at lower temperatures. |
| Protein Loading Inaccuracy | Accurately quantify the protein concentration of the soluble fractions and load equal amounts for Western blotting. | Reliable comparison of protein stability between treated and untreated samples. |
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
SB 706504 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SB 706504 in cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO, and it is recommended to prepare a stock solution at a concentration of up to 100 mM. The solid compound should be stored desiccated at room temperature. Once dissolved in DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to compound degradation.
Q2: How stable is this compound in cell culture media?
A2: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of any compound in media can be influenced by several factors, including the media composition (e.g., presence of serum, reducing agents), pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions in your specific cell culture medium for each experiment. If experiments run for an extended duration, the stability of this compound should be empirically determined.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
A3: Several factors can affect the stability of this compound in your cell culture setup:
-
Media Components: Components in the cell culture medium, such as serum proteins, can potentially bind to the compound, affecting its availability and stability. Other components, like reducing agents, could also interact with the compound.
-
pH of the Medium: The pH of the cell culture medium (typically around 7.4) can influence the rate of hydrolysis of susceptible chemical bonds in the compound.
-
Temperature: Incubator temperatures (typically 37°C) can accelerate the degradation of less stable compounds.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to protect media containing the compound from prolonged exposure to light.
-
Presence of Cells: Cellular metabolism can modify or degrade the compound.
Q4: Can I pre-mix this compound into my cell culture medium and store it?
A4: It is generally not recommended to store cell culture medium that has been supplemented with this compound for extended periods, due to the lack of specific stability data. For optimal results and to ensure consistent compound activity, it is best to add the compound to the medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause Related to Stability | Recommended Action |
| Inconsistent or weaker than expected biological effect. | The compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. Perform a stability study to determine the half-life of the compound in your specific experimental conditions (see Experimental Protocol below). |
| High variability between replicate wells or experiments. | Inconsistent preparation of working solutions or degradation of the stock solution. | Ensure the DMSO stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. Prepare a fresh dilution from the stock for each experiment. Ensure thorough mixing when adding the compound to the medium. |
| Precipitate formation in the cell culture medium. | The final concentration of the compound may exceed its solubility in the aqueous medium. The DMSO concentration might be too high. | Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity. Visually inspect the medium for any precipitate after adding the compound. If precipitate is observed, consider lowering the final concentration of this compound. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Objective: To quantify the concentration of this compound in cell culture medium over time under standard cell culture conditions.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile, light-protected microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the prepared medium into sterile, light-protected tubes or wells. Place them in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The t=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound as a function of time. Calculate the half-life (t½) of the compound in the medium.
Data Presentation:
The results of the stability study can be presented in a table as follows:
| Time (hours) | Concentration of this compound (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Visualizations
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
SB 706504 inconsistent results in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using SB 706504 in various assays.
Troubleshooting Guide
This section addresses common issues that may lead to inconsistent results during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting, especially with viscous solutions. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure thorough mixing of all reagents.[1] |
| Temperature fluctuations during incubation. | Use a calibrated incubator or water bath to maintain a stable temperature throughout the experiment.[1] | |
| Edge effects on assay plates. | Avoid using the outer wells of the microplate, or ensure proper sealing and incubation in a humidified chamber to minimize evaporation.[1] | |
| Cell health and density variations. | Standardize cell seeding protocols and ensure cells are healthy and in the logarithmic growth phase. | |
| Lower than Expected Potency (High IC50) | Incorrect concentration of this compound stock solution. | Verify the concentration of the stock solution using a reliable method such as spectrophotometry. Prepare fresh dilutions for each experiment. |
| Degradation of this compound. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions (e.g., incubation time, ATP concentration in kinase assays). | Optimize assay parameters. For kinase assays, ensure the ATP concentration is near the Km for the enzyme. | |
| Presence of interfering substances in the assay buffer. | Ensure the assay buffer is free of contaminants and compatible with the assay components. | |
| Higher than Expected Potency (Low IC50) | Overestimation of this compound concentration. | Re-verify the stock solution concentration. |
| Off-target effects. | At high concentrations, this compound may inhibit other kinases.[2] Perform counter-screens against related kinases to assess selectivity. | |
| Assay artifact. | Rule out assay interference by running appropriate controls, such as testing the compound in the absence of the target enzyme. | |
| Inconsistent Results in Cell-Based Assays | Poor cell membrane permeability. | If using whole cells, consider using a permeabilizing agent like a low concentration of saponin, if compatible with the assay.[3] |
| Presence of efflux pumps in the cell line. | Use cell lines known to have low expression of efflux pumps or use an efflux pump inhibitor. | |
| High protein binding in culture medium. | Reduce the serum concentration in the medium during the treatment period, if possible, or perform the assay in a serum-free medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[2] It specifically targets the p38α isoform with a high affinity (IC50 = 2.5 nM), showing less activity against other kinases like JNK1.[2]
Q2: What are some common assays in which this compound is used?
A2: this compound is commonly used in in vitro kinase assays to determine its inhibitory activity against p38 MAPK. It is also used in cell-based assays to investigate its effects on downstream signaling pathways and cellular processes regulated by p38 MAPK, such as cytokine production (e.g., TNFα, IL-6) in response to stimuli like LPS.[2]
Q3: My results with this compound are not reproducible. What are the first troubleshooting steps I should take?
A3: Start by verifying the integrity and concentration of your this compound stock solution. Ensure your assay conditions, including incubation times, temperatures, and reagent concentrations, are consistent across experiments.[1] Also, confirm the health and consistency of your cell cultures if you are performing cell-based assays.
Q4: How can I differentiate between a true antagonist effect and a non-specific inhibitory effect in my assay?
A4: To confirm a specific antagonist effect, you should observe a concentration-dependent inhibition of the target.[4] It is also recommended to test this compound in the presence of a known agonist for the p38 MAPK pathway. A competitive antagonist will typically cause a rightward shift in the agonist's dose-response curve.[5][6] Additionally, running counter-screens against other kinases can help determine the selectivity of the inhibitory effect.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in a polar organic solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to prevent degradation. Always refer to the manufacturer's specific recommendations for handling and storage.
Experimental Protocols & Visualizations
General Protocol for an In Vitro p38α Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated plates
-
Phospho-specific antibody (e.g., anti-phospho-ATF2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 10 µL of each this compound dilution to the wells of a streptavidin-coated plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of a solution containing the p38α kinase and the biotinylated substrate peptide to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in assays involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability
For researchers, scientists, and drug development professionals utilizing SB 706504, maintaining the integrity of dimethyl sulfoxide (DMSO) stock solutions is critical for reproducible and reliable experimental results. This guide provides comprehensive information on the long-term stability of this compound in DMSO, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key cascade involved in cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound can modulate inflammatory responses, making it a valuable tool for research in areas such as autoimmune diseases and inflammatory disorders.
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
For optimal long-term stability, it is recommended to store this compound DMSO stock solutions at -80°C . Under these conditions, the solution is reported to be stable for up to 6 months . For shorter-term storage, aliquots can be kept at -20°C for up to 1 month . To minimize degradation, it is crucial to use anhydrous DMSO and to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How do factors like water content and freeze-thaw cycles affect the stability of the stock solution?
The stability of small molecules in DMSO can be significantly impacted by environmental factors:
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds, reducing their effective concentration over time. Therefore, it is imperative to use anhydrous DMSO and to handle stock solutions in a low-humidity environment.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can accelerate degradation. Each cycle can introduce moisture and promote the precipitation of the compound out of the solution. It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the main stock.
Q4: What are the signs of this compound degradation in my DMSO stock solution?
Degradation of your this compound stock solution may manifest in several ways:
-
Reduced Potency: A noticeable decrease in the expected biological activity in your assays.
-
Appearance of Additional Peaks in HPLC Analysis: When analyzed by High-Performance Liquid Chromatography (HPLC), degraded samples may show additional peaks corresponding to degradation products, alongside a decrease in the area of the parent compound peak.
-
Visual Changes: Although less common, precipitation or a change in the color of the solution could indicate instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock upon thawing or storage | 1. Solution is supersaturated.2. DMSO has absorbed water, reducing solubility.3. Storage at an excessively low temperature for the given concentration. | 1. Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve the compound.2. Prepare a new stock solution using fresh, anhydrous DMSO.3. Consider preparing a slightly lower concentration stock solution. |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of this compound due to improper storage (e.g., wrong temperature, exposure to light).2. Multiple freeze-thaw cycles leading to degradation.3. Contamination of the stock solution. | 1. Prepare a fresh stock solution from solid this compound and store it under the recommended conditions.2. Ensure that single-use aliquots are used for each experiment.3. Use sterile techniques when preparing and handling stock solutions. |
| Appearance of unknown peaks in HPLC analysis | 1. Chemical degradation of this compound.2. Contamination of the sample or solvent. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Analyze a fresh stock solution and ensure the purity of the DMSO and other solvents used in the HPLC method. |
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, data from studies on other p38 MAPK inhibitors with similar core structures, such as pyridinylimidazole compounds, can provide valuable insights. The following table summarizes general stability expectations based on available literature for small molecules in DMSO.
| Storage Condition | Time Point | Expected Purity (% Remaining) | Notes |
| -80°C | 6 Months | >95% | Recommended for long-term storage. Minimal degradation expected. |
| -80°C | 12 Months | >90% | Generally acceptable for many research applications. |
| -20°C | 1 Month | >95% | Suitable for short-term working stocks. |
| -20°C | 3 Months | 85-95% | Potential for some degradation; purity should be verified. |
| 4°C | 1 Week | >90% | Not recommended for long-term storage. Use for immediate experimental needs only. |
| Room Temperature | 24 Hours | Variable | Significant degradation can occur. Avoid prolonged storage at room temperature. |
Note: This data is generalized and the actual stability of this compound may vary. It is highly recommended to perform in-house stability assessments for critical applications.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution
Materials:
-
This compound solid (MW: 492.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.92 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to assess the purity of your this compound DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution aliquots
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Set HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution to a suitable concentration (e.g., 10 µM) with the initial mobile phase composition (90% A: 10% B).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
The purity of the sample is calculated as the percentage of the peak area of this compound relative to the total peak area of all detected peaks.
-
Compare the purity of aged aliquots stored under different conditions to a freshly prepared standard to determine the extent of degradation.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound DMSO stock solutions.
Technical Support Center: SB 706504 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving the p38 MAPK inhibitor, SB 706504. Particular focus is given to the critical role of negative controls in ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] Its primary mechanism of action is to block the activity of the p38α isoform, a key enzyme in the p38 MAPK signaling pathway.[1] This pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, and its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6][7] By inhibiting p38 MAPK, this compound can effectively suppress the expression of inflammatory genes.[3][4]
Q2: Why are negative controls essential when using this compound?
Q3: What are the most appropriate negative controls for an in vitro experiment with this compound?
For in vitro experiments using this compound, the following negative controls are highly recommended:
-
Vehicle Control: This is the most crucial negative control. The vehicle is the solvent used to dissolve the this compound (e.g., DMSO).[8][9] Cells treated with the vehicle alone at the same concentration used for the this compound treatment group will account for any effects the solvent itself may have on the cells.[9][10]
-
Untreated Control: This group of cells receives no treatment (neither this compound nor vehicle). This provides a baseline for normal cell behavior and health.
-
Inactive Structural Analog Control (if available): An ideal negative control is a molecule that is structurally very similar to this compound but is biologically inactive against p38 MAPK. This type of control helps to rule out off-target effects that are not related to the inhibition of p38 MAPK. While a specific inactive analog for this compound is not readily commercially available, researchers should look for compounds described in the literature as such or consult with medicinal chemists.
Q4: How can I be sure that the effects I'm seeing are due to p38 MAPK inhibition and not off-target effects?
Using a multi-pronged approach can increase confidence in the specificity of your results:
-
Use Multiple Negative Controls: As described above, a combination of vehicle and untreated controls is a minimum requirement.
-
Rescue Experiments: If possible, try to "rescue" the phenotype observed with this compound by introducing a constitutively active form of a downstream effector of p38 MAPK.
-
Knockdown/Knockout Models: The most definitive way to confirm that the effects are on-target is to use a genetic approach, such as siRNA or CRISPR, to reduce the expression of p38 MAPK and see if this phenocopies the effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background or unexpected effects in the vehicle control group. | The solvent (e.g., DMSO) may have biological activity at the concentration used. | Test a range of vehicle concentrations to determine the highest non-toxic concentration. Ensure the final solvent concentration is consistent across all treatment groups.[11] |
| Variability between replicate experiments. | Inconsistent cell culture conditions, passage number, or reagent preparation. | Standardize all experimental procedures. Use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment. |
| No observable effect of this compound. | The concentration of this compound is too low. The compound has degraded. The p38 MAPK pathway is not active in your experimental model. | Perform a dose-response curve to determine the optimal concentration. Store this compound according to the manufacturer's instructions. Confirm p38 MAPK activation in your model system (e.g., by Western blot for phospho-p38). |
| Observed effects are not consistent with known p38 MAPK functions. | Potential off-target effects of this compound. | Refer to the FAQ on confirming on-target effects. Consider performing a kinome profiling assay to identify other potential targets of this compound. |
Quantitative Data Summary
| Compound | Target | IC50 | Molecular Weight | Formula |
| This compound | p38α MAPK | 2.5 nM | 492.46 g/mol | C24H19F3N8O |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
This protocol provides a general workflow for treating cultured cells with this compound. Specific details may need to be optimized for your cell type and experimental question.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Store the stock solution at -20°C or as recommended by the supplier.
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control working solution containing the same concentration of the solvent as the highest concentration of this compound used.
-
Cell Treatment:
-
Untreated Control: Add fresh cell culture medium to the designated wells.
-
Vehicle Control: Add the vehicle control working solution to the designated wells.
-
This compound Treatment: Add the this compound working solutions to the designated wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for your desired downstream analysis (e.g., Western blotting for p38 MAPK pathway proteins, ELISA for cytokine production, or cell viability assays).
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
Caption: The logical relationship between experimental observations and the role of negative controls.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | p38 MAPK inhibitor | Inflammation | TNFα | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. researchgate.net [researchgate.net]
- 11. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine optimal SB 706504 incubation time
Welcome to the technical support center for SB 706504, a potent and selective p38 MAPK inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the determination of optimal incubation times for this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
A1: Based on published data, a starting point of 3 µM this compound with a 6-hour incubation time has been shown to be effective in significantly reducing the mRNA levels of various cytokines, such as IL-1β, IL-6, GM-CSF, TNFα, and IL-8, in LPS-stimulated monocyte-derived macrophages (MDMs).[1] This concentration and time point have also been effective in reducing TNFα protein levels in alveolar macrophages from COPD patients.[1] However, this is a starting recommendation, and the optimal conditions will be cell type and assay dependent.
Q2: How do I determine the optimal incubation time for my specific cell line and experiment?
A2: The optimal incubation time for this compound is crucial for obtaining reliable and reproducible results. We recommend performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 2, 4, 6, 12, 24, and 48 hours). The optimal time will depend on the specific downstream readout you are measuring (e.g., phosphorylation of a target protein, cytokine production, gene expression, or cell viability).
Q3: What factors can influence the optimal incubation time?
A3: Several factors can influence the ideal incubation time, including:
-
Cell Type: Different cell lines have varying metabolic rates and signaling kinetics.
-
Assay Type: The time required to observe a significant effect will vary depending on the biological process being measured. For example, inhibition of protein phosphorylation may be observed within minutes to a few hours, while changes in gene expression or cell viability may require longer incubation periods.
-
Concentration of this compound: Higher concentrations may produce a faster response, but could also lead to off-target effects or cytotoxicity with prolonged exposure.
-
Stimulus: If you are co-treating with a stimulus (e.g., LPS), the timing of this compound addition relative to the stimulus is critical. Pre-incubation with the inhibitor is often recommended.
Q4: Should I be concerned about cytotoxicity with longer incubation times?
A4: Yes, as with any small molecule inhibitor, long-term exposure to this compound could potentially lead to cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your primary experiment, especially when testing longer incubation times (e.g., 24 hours or more). This will help you distinguish between the specific inhibitory effects of the compound and general cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound is observed. | Incubation time is too short. | Perform a time-course experiment to identify the optimal incubation period for your specific assay and cell type. Start with the recommended 6 hours and extend to 12, 24, and 48 hours. |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration. Start with the recommended 3 µM and test a range of concentrations (e.g., 0.1, 1, 3, 10 µM). | |
| The p38 MAPK pathway is not activated in your experimental model. | Confirm pathway activation by your stimulus (e.g., LPS) by checking the phosphorylation of p38 MAPK via Western blot. | |
| Compound instability. | Ensure proper storage and handling of this compound. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High variability between replicates. | Inconsistent incubation times. | Ensure precise timing for all experimental steps, from compound addition to cell harvesting. Use a multichannel pipette for simultaneous addition of reagents where possible. |
| Cell health and density are not uniform. | Ensure a single-cell suspension with high viability before seeding. Seed cells at a consistent density across all wells. | |
| Unexpected or off-target effects. | Incubation time is too long. | Reduce the incubation time. Long exposure may lead to the activation of compensatory signaling pathways or off-target effects. |
| Concentration of this compound is too high. | Lower the concentration of the inhibitor. High concentrations can lead to non-specific effects. |
Experimental Protocols
Determining Optimal Incubation Time using a Time-Course Experiment
This protocol outlines a general workflow for determining the optimal incubation time of this compound for inhibiting LPS-induced TNFα production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary monocyte-derived macrophages)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for your chosen readout (e.g., ELISA kit for TNFα, reagents for RT-qPCR)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and recover overnight.
-
This compound Pre-incubation: Prepare a working solution of this compound in a complete culture medium at the desired final concentration (e.g., 3 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated wells. Incubate for 1 hour.
-
LPS Stimulation: Prepare a working solution of LPS in a complete culture medium. Add the LPS solution to the wells to achieve the desired final concentration (e.g., 100 ng/mL).
-
Time-Course Incubation: Incubate the plates for a series of time points (e.g., 2, 4, 6, 12, 24 hours).
-
Sample Collection: At each time point, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction.
-
Analysis: Analyze the collected samples to measure the levels of your target of interest (e.g., TNFα).
-
Data Interpretation: Plot the results as a function of time to determine the incubation period that provides the most significant and consistent inhibition of your target.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Concentration | 3 µM | Effective in reducing cytokine mRNA and protein levels. | [1] |
| Incubation Time | 6 hours | Significant reduction in IL-1β, IL-6, GM-CSF, TNFα, and IL-8 mRNA. | [1] |
| Cell Type | Monocyte-derived macrophages (MDMs) | Primary human cells used to demonstrate efficacy. | [1] |
| Stimulus | Lipopolysaccharide (LPS) | Used to induce an inflammatory response. | [1] |
Visualizations
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
References
SB 706504 Technical Support Center: Investigating Serum Interference
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the potential impact of serum on the experimental activity of SB 706504, a selective p38 MAPK inhibitor. The resources below include frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols to quantify serum effects, and diagrams to illustrate key concepts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3] this compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the p38 kinase to block its activity and prevent the phosphorylation of downstream targets.[4][5] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Q2: How can serum in my cell culture media or assay buffer affect the apparent activity of this compound?
Serum contains a high concentration of proteins, most notably albumin and alpha-1-acid glycoprotein (AAG), which can bind to small molecule inhibitors. This drug-protein binding is a reversible interaction. Only the unbound, or "free," fraction of the drug is available to engage with its target, in this case, the p38 MAPK enzyme.[6] Consequently, the presence of serum proteins can sequester this compound, reducing its free concentration and leading to a decrease in its apparent potency. This phenomenon is often observed as an increase in the IC50 value, an effect known as a "serum shift".[7][8]
Q3: What is a "serum shift" and how is it quantified?
A serum shift refers to the increase in the measured half-maximal inhibitory concentration (IC50) of a compound when the assay is performed in the presence of serum or plasma proteins compared to serum-free conditions. It is quantified by calculating the ratio of the IC50 value in the presence of serum to the IC50 value in the absence of serum.
IC50 Fold Shift = (IC50 with serum) / (IC50 without serum)
A significant fold shift indicates that the compound is subject to protein binding, which may have implications for translating in vitro potency to in vivo efficacy.[8]
Q4: My IC50 value for this compound is much higher than expected. Could serum be the cause?
Yes, this is a common reason for discrepancies between expected and observed IC50 values. If your assay buffer or cell culture medium contains serum (e.g., Fetal Bovine Serum, FBS), a significant portion of the this compound may be bound to serum proteins, reducing its effective concentration at the target kinase. To confirm this, you can perform the assay in parallel under serum-free (or low-serum) and serum-containing conditions. A significant increase in the IC50 value in the presence of serum would point to protein binding as a likely cause.
Data Presentation: Understanding the Impact of Serum
The degree of serum shift can be substantial and is an important factor in drug development. The following table illustrates hypothetical, yet representative, data for a p38 MAPK inhibitor like this compound, demonstrating the effect of increasing serum concentration on apparent potency.
| Assay Condition | Serum Concentration | Apparent IC50 (nM) | IC50 Fold Shift |
| Biochemical Assay | 0% (Serum-Free) | 5 | 1.0 (Baseline) |
| Biochemical Assay | 10% FBS | 55 | 11.0 |
| Cell-Based Assay | 0.1% FBS | 25 | 1.0 (Baseline) |
| Cell-Based Assay | 10% FBS | 300 | 12.0 |
Note: The data presented in this table are for illustrative purposes only and are intended to demonstrate the concept of serum shift. Actual values for this compound may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To effectively troubleshoot and plan your experiments, it is crucial to understand the underlying biological pathway and the experimental steps to assess serum interference.
Caption: Simplified p38 MAPK signaling pathway showing activation by stress and cytokines, and inhibition by this compound.
Caption: Experimental workflow for determining the IC50 serum shift of this compound.
Experimental Protocols
Protocol 1: Biochemical Assay for this compound IC50 Determination with and without Serum
This protocol outlines a method to determine the IC50 of this compound against recombinant p38α MAPK in a biochemical assay format. The ADP-Glo™ Kinase Assay (Promega) is used as an example technology.
Materials:
-
Recombinant active p38α MAPK enzyme
-
p38 substrate (e.g., ATF2)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute this series into both Kinase Assay Buffer (Condition A: Serum-Free) and Kinase Assay Buffer containing 10% FBS (Condition B: +Serum).
-
Reaction Setup:
-
To the appropriate wells of a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) for both Condition A and B.
-
Add 2 µL of p38α enzyme (concentration optimized as per manufacturer's guidelines) to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a Substrate/ATP mix in both serum-free and 10% serum-containing buffers.
-
Add 2 µL of the appropriate Substrate/ATP mix to the wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detect ADP Formation:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data and fit a dose-response curve to calculate the IC50 value for both the serum-free and +serum conditions. Calculate the IC50 fold shift.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High IC50 Value in Cell-Based Assay | Serum Protein Binding: The most common cause. The effective concentration of this compound is reduced. | 1. Perform an IC50 shift experiment as described in the protocol above. 2. Lower the serum concentration in your cell culture medium during the inhibitor treatment period (e.g., reduce from 10% to 2% or 0.5% FBS), if compatible with cell health. 3. Use serum-free medium for the duration of the drug incubation. |
| Inconsistent IC50 Values Between Experiments | Variable Serum Lots: Different lots of FBS can have varying protein compositions, affecting binding. Inhibitor Precipitation: this compound may be precipitating in the assay buffer, especially in serum-free conditions. | 1. Qualify a single large lot of FBS for a series of experiments and store it in aliquots. 2. Visually inspect for compound precipitation. Ensure the final DMSO concentration is low (<0.5%) and compatible with the compound's solubility. |
| No or Weak Signal in Biochemical Assay | Inactive Enzyme: Improper storage or multiple freeze-thaw cycles of the recombinant p38 MAPK. Suboptimal ATP Concentration: ATP concentration is too high, making competitive inhibition difficult to observe. | 1. Use a fresh aliquot of the enzyme and ensure it is stored at -80°C. 2. Run the assay at an ATP concentration close to its Km value for the kinase to increase sensitivity to ATP-competitive inhibitors. |
| High Background Signal in Western Blot (Cell-Based Assay) | Non-specific Antibody Binding: Primary or secondary antibody concentration may be too high. Insufficient Washing: Residual antibodies remain on the membrane. | 1. Titrate both primary and secondary antibodies to determine the optimal dilution. 2. Increase the number and duration of wash steps (e.g., using TBST) after antibody incubations.[10] |
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: SB 706504 Degradation and Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products and detection of SB 706504, a potent p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a chemical compound that functions as a p38 MAPK inhibitor.[1] Understanding its degradation is crucial for determining its shelf-life, storage conditions, and identifying potential impurities that could affect its biological activity or toxicity. Forced degradation studies are an essential component of pharmaceutical development to establish stability-indicating analytical methods.[2][3]
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The amide and other hydrolyzable groups in the molecule may be susceptible to cleavage in aqueous solutions, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidative stress, leading to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[2]
Q3: What analytical methods are suitable for detecting this compound and its degradation products?
A combination of chromatographic and spectrometric techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for separating the parent drug from its degradation products.[4][5][6] A reversed-phase C18 column is often a good starting point for method development.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated and purified degradation products.
Troubleshooting Guides
Guide 1: Inconsistent Peak Areas or Retention Times in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure proper degassing to prevent bubble formation. |
| Column Degradation | Flush the column with an appropriate solvent after each run. If performance continues to decline, replace the column. |
| Sample Instability | Analyze samples immediately after preparation. If not possible, store them at a controlled low temperature (e.g., 2-8 °C) for a validated period.[8] |
| Injector Issues | Check for leaks or blockages in the injector. Perform a needle wash or cleaning cycle. |
| Fluctuating Column Temperature | Use a column oven to maintain a consistent temperature throughout the analysis. |
Guide 2: Difficulty in Identifying Unknown Peaks (Potential Degradants)
| Potential Cause | Troubleshooting Step |
| Insufficient Resolution | Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or flow rate to achieve better separation. |
| Low Concentration of Degradant | Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent. |
| Lack of Structural Information | Collect fractions of the unknown peaks from the HPLC and subject them to analysis by high-resolution mass spectrometry (HRMS) and/or NMR for structural elucidation. |
| Interference from Matrix | If analyzing in a complex matrix (e.g., biological fluids), implement a more rigorous sample clean-up procedure. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[2]
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a developed and validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks. |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study of this compound to illustrate how results could be summarized.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Number of Degradation Products |
| Control | 99.8 | 0.2 | 0 |
| 0.1 N HCl, 60°C, 24h | 85.2 | 14.6 | 3 |
| 0.1 N NaOH, 60°C, 24h | 78.9 | 20.9 | 4 |
| 3% H2O2, RT, 24h | 92.5 | 7.3 | 2 |
| Thermal (80°C, 48h) | 98.1 | 1.7 | 1 |
| Photolytic (UV) | 90.7 | 9.1 | 2 |
Table 2: Chromatographic Data of this compound and Potential Degradation Products
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Proposed Identity |
| This compound | 15.2 | 1.00 | Parent Drug |
| Degradant 1 | 8.5 | 0.56 | Hydrolytic Product |
| Degradant 2 | 12.1 | 0.80 | Oxidative Product |
| Degradant 3 | 18.4 | 1.21 | Photolytic Product |
Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Degradation Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding confounding effects with SB 706504
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of SB 706504 and in avoiding potential confounding effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in inflammatory signaling pathways.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What is the selectivity profile of this compound?
This compound exhibits high selectivity for p38α. While it has an IC50 of 2.5 nM for p38α, it shows significantly less activity against a panel of other kinases. However, a known off-target is c-Jun N-terminal kinase 1 (JNK1), which is inhibited with an IC50 of 5 µM. At higher concentrations, the potential for off-target effects on JNK1 and other kinases increases.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results with this compound treatment.
| Possible Cause | Recommended Action |
| Cellular Health and Confluence: | Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can alter signaling pathways and inhibitor efficacy. |
| Inhibitor Degradation: | Use a fresh aliquot of the this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Off-Target Effects: | At higher concentrations, this compound may inhibit JNK1 (IC50 = 5 µM). This can lead to confounding results, as the JNK pathway is also involved in stress responses and inflammation.[1][2] |
| Insufficient Incubation Time: | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing the desired effect on p38 MAPK signaling. |
| Compensatory Signaling Pathways: | Inhibition of the p38 MAPK pathway can sometimes lead to the activation of compensatory signaling pathways. Consider investigating related pathways, such as the ERK/MAPK pathway, to assess for crosstalk. |
Issue 2: Higher than expected cell death or cytotoxicity.
| Possible Cause | Recommended Action |
| High Inhibitor Concentration: | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions. Start with a concentration range around the IC50 for p38α (2.5 nM) and titrate upwards. |
| Solvent Toxicity: | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Include a vehicle control (DMSO alone) in all experiments to account for any solvent-induced effects. |
| On-Target Toxicity in Sensitive Cell Lines: | Some cell lines may be particularly sensitive to the inhibition of p38 MAPK, which can play a role in cell survival and proliferation under certain conditions.[3][4] Consider using a lower concentration of this compound or a shorter incubation time. |
| Off-Target Effects: | Although this compound is selective, high concentrations can lead to off-target effects that may contribute to cytotoxicity. |
Experimental Protocols
Protocol 1: General Guidelines for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a fresh dilution of this compound from a frozen stock in pre-warmed, complete cell culture medium.
-
Treatment:
-
For dose-response experiments, use a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Always include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
For experiments investigating signaling pathways, it may be necessary to serum-starve cells for 12-24 hours prior to treatment.
-
-
Incubation: Incubate the cells for the desired period, as determined by preliminary time-course experiments.
-
Harvesting and Analysis:
-
For protein analysis (e.g., Western blot), wash cells with ice-cold PBS and lyse in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For RNA analysis, lyse cells directly in a suitable lysis buffer for RNA extraction.
-
Protocol 2: Western Blot Analysis to Confirm p38 MAPK Inhibition
-
Sample Preparation: Prepare cell lysates as described in Protocol 1. Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
As a loading control, also probe for total p38 MAPK and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated p38 to total p38 will confirm the inhibitory activity of this compound.
Visualizations
Caption: this compound signaling pathway and off-target interaction.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for SB-706504 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of SB-706504 treatment.
Frequently Asked Questions (FAQs)
Q1: What is SB-706504 and how might it affect cell viability?
A1: SB-706504 is a compound that has been identified as both a histamine H1 receptor antagonist and a p38 MAPK inhibitor. Both of these targets are implicated in cellular processes that can influence cell viability, such as proliferation and apoptosis.
-
Histamine H1 Receptor Antagonism: Histamine has been shown to act as a growth factor in some cancer cells. Therefore, an antagonist like SB-706504 could potentially inhibit cell proliferation and induce apoptosis in certain cancer cell lines.[1][2]
-
p38 MAPK Inhibition: The p38 MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis.[3][4] Inhibition of this pathway can lead to decreased cell proliferation and survival in some cancer cells.[4]
Q2: Which cell viability assays are most appropriate for studying the effects of SB-706504?
A2: The choice of assay depends on the specific question being asked. Here are two common and complementary assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[5] It is useful for determining the overall cytotoxic or cytostatic effects of SB-706504 and for generating dose-response curves to calculate parameters like the IC50 value.[6]
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay is used to specifically detect and quantify apoptosis (programmed cell death).[7][8] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the mechanism of cell death induced by SB-706504.[9]
Q3: I am not seeing a significant decrease in cell viability with SB-706504 in my MTT assay. What could be the reason?
A3: There are several potential reasons for this observation:
-
Cell Line Specificity: The effect of SB-706504 is likely cell-line dependent. The expression and importance of the histamine H1 receptor and the p38 MAPK pathway can vary significantly between different cell types.
-
Compound Concentration and Treatment Duration: The concentrations of SB-706504 used may be too low, or the treatment duration may be too short to induce a measurable effect. A dose-response and time-course experiment is recommended.
-
Assay Interference: Some compounds can interfere with the MTT assay chemistry. For example, compounds that have reducing properties can lead to false-positive results.[10]
-
Incorrect Assay Execution: Ensure that all steps of the MTT protocol, including cell seeding density, reagent preparation, and incubation times, are optimized and consistently followed.
Q4: My Annexin V/PI staining results show a large population of necrotic cells (Annexin V+/PI+) even at early time points. What does this indicate?
A4: A high proportion of Annexin V+/PI+ cells at early time points could suggest:
-
High Compound Toxicity: The concentration of SB-706504 may be too high, leading to rapid cell death through necrosis rather than apoptosis. Consider testing a lower range of concentrations.
-
Secondary Necrosis: Cells that have undergone apoptosis will eventually progress to secondary necrosis if not cleared. If the time point of analysis is too late, you may be observing this phenomenon. A time-course experiment is recommended.
-
Harsh Cell Handling: Mechanical stress during cell harvesting and staining can damage cell membranes, leading to an increase in PI-positive cells. Ensure gentle handling of cells throughout the protocol.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in wells without cells | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Include a "media only" blank for background subtraction. |
| Low absorbance readings in control wells | Low cell number or poor cell health. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase and healthy before starting the experiment. |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Avoid using the outer wells of the plate to minimize edge effects. |
| Precipitate formation in the wells after adding solubilization solution | Incomplete solubilization of formazan crystals. | Ensure the solubilization solution is properly mixed and at the correct temperature. Increase incubation time with the solubilization solution and mix gently by pipetting up and down. |
Annexin V/PI Apoptosis Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High percentage of PI-positive cells in the negative control | Poor cell health or mechanical damage during cell preparation. | Use healthy, log-phase cells. Handle cells gently during harvesting and washing steps. |
| No clear separation between cell populations (viable, apoptotic, necrotic) | Incorrect compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
| Weak Annexin V staining in the positive control | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of calcium (Ca2+), as Annexin V binding to phosphatidylserine is calcium-dependent. |
| High background fluorescence | Autofluorescence of cells or interference from the treatment compound. | Include an unstained cell control to assess autofluorescence. If the compound is fluorescent, consider using alternative viability dyes with different excitation/emission spectra. |
Data Presentation
Table 1: IC50 Values of Selected H1 Receptor and p38 MAPK Inhibitors in Cancer Cell Lines
| Compound | Target | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Terfenadine | Histamine H1 Receptor | A375 (Melanoma) | XTT | 8 hours | 6.8 | [10] |
| Terfenadine | Histamine H1 Receptor | HT144 (Melanoma) | XTT | 8 hours | 6.0 | [10] |
| Compound 10 | p38 MAPK | MDA-MB-231 (Breast Cancer) | MTT | Not Specified | 8.21 | [3] |
| Compound 10 | p38 MAPK | MDA-MB-468 (Breast Cancer) | MTT | Not Specified | 10.08 | [3] |
Table 2: Percentage of Apoptotic Cells Induced by H1 Receptor Antagonists in A375 Melanoma Cells
| Treatment | Concentration (µM) | Incubation Time | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) | Reference |
| Astemizole | 10 | 8 hours | 25 | 23 | 48 | [10] |
| Terfenadine | 10 | 8 hours | Not Specified | Not Specified | 74 | [1] |
Experimental Protocols
MTT Cell Viability Assay Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SB-706504 in culture medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay Protocol (Flow Cytometry)
-
Cell Preparation: Seed and treat cells with SB-706504 as described for the MTT assay in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA). Centrifuge the cell suspension and wash the cell pellet once with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Set up quadrants based on the single-stained and unstained controls to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Visualizations
Caption: Dual inhibitory action of SB-706504.
Caption: Workflow for assessing cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: SB 706504 Versus a Field of Contenders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitor SB 706504 against other prominent inhibitors. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support informed decision-making in research and development.
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and other inflammatory conditions. A plethora of small molecule inhibitors targeting p38 MAPK have been developed, each with distinct biochemical and cellular profiles. This guide focuses on this compound and its performance relative to other notable p38 inhibitors such as Losmapimod, PH-797804, Doramapimod (BIRB-796), Talmapimod (SCIO-469), and VX-745.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that responds to cellular stress and inflammatory cytokines. Activation of this pathway leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The diagram below illustrates the canonical p38 MAPK signaling pathway and the point of action for p38 inhibitors.
Comparative Performance of p38 Inhibitors
The efficacy of p38 inhibitors is primarily assessed through their ability to inhibit the enzymatic activity of p38 MAPK isoforms (biochemical potency) and to suppress the production of inflammatory mediators in cellular systems (cellular potency). The following tables summarize the available quantitative data for this compound and other selected p38 inhibitors.
Biochemical Potency: In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor against its target kinase. The data below represents the IC50 values for various inhibitors against the p38α isoform, which is the most widely studied isoform implicated in inflammation.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Notes |
| This compound | 2.5[1] | - | Selective for p38α.[1] |
| Losmapimod | pKi 8.1 (~7.9 nM)[2][3] | pKi 7.6 (~25 nM)[2][3] | Orally active.[2] |
| PH-797804 | 26[4][5][6] | 102[6] | ATP-competitive inhibitor.[5] |
| Doramapimod (BIRB-796) | 38[1][7][8][9] | 65[1][7][8][9] | Pan-p38 inhibitor, also inhibits p38γ (200 nM) and p38δ (520 nM).[1][7][8][9] |
| Talmapimod (SCIO-469) | 9[10][11][12][13] | ~90 | Selective for p38α over p38β.[10][11] |
| VX-745 | 10[14][15][16][17][18] | 220[14][16][18] | Highly selective for p38α.[14][16] |
Note: IC50 values can vary between different assay conditions. The data presented here is compiled from various sources for comparative purposes.
Cellular Potency: Inhibition of Cytokine Production
The ability of p38 inhibitors to suppress the production of pro-inflammatory cytokines in relevant cell-based assays is a crucial indicator of their potential therapeutic efficacy. The following table summarizes the reported cellular activities of the selected inhibitors.
| Inhibitor | Cellular Assay System | Cytokine Measured | Cellular Potency (IC50/Effect) |
| This compound | LPS-stimulated COPD macrophages | TNF-α, GM-CSF, IL-6 | Reduces production of TNF-α, GM-CSF, and IL-6.[1] |
| Losmapimod | LPS-stimulated human PBMC | TNF-α | IC50 = 100 nM[3] |
| PH-797804 | LPS-stimulated U937 monocytes | TNF-α | IC50 = 5.9 nM[4][5] |
| Doramapimod (BIRB-796) | LPS-stimulated THP-1 cells | TNF-α | EC50 = 16-22 nM |
| Talmapimod (SCIO-469) | LPS-stimulated human whole blood | TNF-α | Inhibits production.[10] |
| VX-745 | LPS-stimulated human PBMC | IL-1β, TNF-α | IC50 = 56 nM (IL-1β), 52 nM (TNF-α)[14][18] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified p38 MAPK isoform.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
Detection reagents (e.g., phospho-specific antibody, secondary antibody, substrate for detection)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Kinase Reaction: In a microplate, add the p38 kinase and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or Western blotting.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytokine Production Assay
This assay measures the effect of an inhibitor on the production of pro-inflammatory cytokines in a cellular context, providing a more physiologically relevant measure of potency.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
Procedure:
-
Cell Plating: Seed the immune cells in a multi-well plate at an appropriate density.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS to induce cytokine production.
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine accumulation in the supernatant (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine production inhibition for each inhibitor concentration relative to a stimulated control without inhibitor. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This guide provides a comparative overview of this compound and other key p38 MAPK inhibitors based on available biochemical and cellular data. This compound demonstrates potent and selective inhibition of p38α, positioning it as a significant tool for research and a potential therapeutic candidate. The provided data tables and experimental protocols are intended to serve as a valuable resource for the scientific community engaged in the development of novel anti-inflammatory therapies targeting the p38 MAPK pathway. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment of these promising inhibitors.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
A Comparative Efficacy Analysis of p38 MAPK Inhibitors: SB 706504 and SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors, SB 706504 and SB203580. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors. This comparison is based on publicly available experimental data.
Introduction to p38 MAPK Inhibitors: this compound and SB203580
The p38 MAPKs are a family of serine/threonine protein kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. As such, they have emerged as critical therapeutic targets for a range of inflammatory diseases and cancers. This compound and SB203580 are two widely studied small molecule inhibitors of p38 MAPK. While both compounds target the same kinase family, they exhibit distinct profiles in terms of potency, selectivity, and cellular effects.
SB203580 is a first-generation pyridinyl imidazole inhibitor that has been instrumental in elucidating the physiological roles of p38 MAPK.[1] It functions as an ATP-competitive inhibitor with selectivity for p38α and p38β isoforms.[1][2] this compound is a more recent and highly potent p38 MAPK inhibitor, also targeting the p38α isoform with high affinity.[3] It has been investigated for its potential in treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[3][4]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the inhibitory activity and cellular effects of this compound and SB203580.
Table 1: In Vitro Inhibitory Activity (IC50 values)
| Compound | Target | IC50 Value | Reference |
| This compound | p38α | 2.5 nM | [3] |
| JNK1 | 5 µM | [3] | |
| SB203580 | p38α (SAPK2a) | 50 nM | [1][2] |
| p38β2 (SAPK2b) | 500 nM | [1][2] | |
| c-Raf | 2 µM | [5] | |
| PKB/Akt | 3-5 µM | [5] | |
| LCK | >10 µM | [1][2] | |
| GSK-3β | >10 µM | [1][2] |
Table 2: Cellular Efficacy - Inhibition of Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine Inhibited | Effective Concentration | Reference |
| This compound | COPD Monocyte-Derived Macrophages (MDMs) | LPS | TNF-α, IL-6, GM-CSF | Not specified | [3][4] |
| SB203580 | THP-1 cells | Not specified | Not specified | IC50: 0.3-0.5 µM | [6] |
| Murine CT6 T cells, BAF F7 B cells | IL-2 | Proliferation | IC50: 3-5 µM | [6] | |
| Mouse Macrophages (J774) | LPS | iNOS expression (NO production) | Bi-directional effect: stimulation at 1 µM, inhibition at >10 µM | [4] | |
| Human Hepatocytes | None | Activates ERK and JNK | Not applicable | [7] | |
| Mouse CD4+Foxp3+ Regulatory T Cells | TNF | Proliferative Expansion | Potent inhibition | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK Signaling Pathway and points of inhibition.
Caption: A generalized experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of p38 MAPK inhibitors.
Inhibition of TNF-α Production in Macrophages (ELISA-based)
This protocol outlines a general procedure for measuring the inhibitory effect of this compound and SB203580 on the production of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) or primary monocyte-derived macrophages in appropriate culture medium.
- Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Inhibitor Treatment:
- Prepare serial dilutions of this compound and SB203580 in culture medium.
- Remove the old medium from the cells and add 100 µL of medium containing the respective inhibitors or vehicle control (e.g., DMSO).
- Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C in a CO2 incubator.
3. Cell Stimulation:
- Prepare a solution of LPS in culture medium at a concentration known to induce a robust TNF-α response (e.g., 1 µg/mL).
- Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
- Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
4. Supernatant Collection and TNF-α Quantification:
- Centrifuge the plates to pellet the cells.
- Carefully collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
- Calculate the concentration of TNF-α in each sample based on the standard curve.
- Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control.
- Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the in vitro inhibitory activity of the compounds against purified p38 MAPK isoforms.
1. Reagents and Materials:
- Purified, active recombinant p38 MAPKα or p38 MAPKβ.
- A specific peptide substrate for p38 MAPK.
- ATP (adenosine triphosphate).
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- This compound and SB203580.
- A method for detecting substrate phosphorylation (e.g., radiometric assay using [γ-32P]ATP or a fluorescence-based assay).
2. Assay Procedure:
- Prepare serial dilutions of the inhibitors in the assay buffer.
- In a microplate, combine the purified p38 MAPK enzyme, the peptide substrate, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction.
- Detect and quantify the amount of phosphorylated substrate.
3. Data Analysis:
- Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Discussion and Conclusion
Both this compound and SB203580 are valuable tools for investigating the roles of p38 MAPK in health and disease. The data presented in this guide highlight key differences in their potency and selectivity.
This compound demonstrates significantly higher potency against p38α, with an IC50 in the low nanomolar range.[3] This suggests that it may be effective at lower concentrations, potentially reducing the risk of off-target effects. Its reported selectivity profile further supports its use for specific p38α inhibition.
SB203580 , while less potent than this compound against p38α, has been more extensively characterized in a wider range of cellular systems.[4][6][7] Its bi-directional effect on nitric oxide production at different concentrations underscores the importance of careful dose-response studies.[4] Researchers should also be aware of its potential off-target effects on other kinases, such as c-Raf and PKB/Akt, especially at higher concentrations.[5]
The choice between this compound and SB203580 will depend on the specific research question and experimental context. For studies requiring high potency and selectivity for p38α, this compound may be the preferred compound. For broader studies or when comparing with a large body of existing literature, the well-characterized SB203580 remains a relevant tool.
It is imperative for researchers to perform their own validation experiments to confirm the efficacy and selectivity of these inhibitors in their specific experimental systems. The protocols provided in this guide offer a starting point for such investigations. As the field of p38 MAPK research continues to evolve, a thorough understanding of the pharmacological tools available is essential for advancing our knowledge of this critical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p38 MAPK Inhibitors SB 706504 and BIRB 796 in Macrophage Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Support
In the landscape of inflammatory disease research and therapy, the p38 mitogen-activated protein kinase (MAPK) signaling pathway stands as a pivotal target. Its central role in regulating the production of pro-inflammatory cytokines in macrophages has led to the development of numerous inhibitors. This guide provides a detailed comparison of two prominent p38 MAPK inhibitors, SB 706504 and BIRB 796 (Doramapimod), focusing on their performance in macrophage models. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Executive Summary
Mechanism of Action and Targeting
This compound and BIRB 796, while both targeting the p38 MAPK pathway, exhibit differences in their inhibitory mechanisms and isoform selectivity.
This compound is a potent inhibitor of p38 MAPK, with a primary focus on the α and β isoforms. Its mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates crucial for the inflammatory cascade.
BIRB 796 , also known as Doramapimod, is distinguished by its unique allosteric inhibition mechanism. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the enzyme in an inactive state. This mode of inhibition contributes to its high affinity and slow dissociation rate. BIRB 796 is considered a pan-p38 inhibitor, affecting all four isoforms (α, β, γ, and δ).
Performance in Macrophage Models: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activities of this compound and BIRB 796 in various assays, with a focus on macrophage-relevant endpoints. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | IC50 Value | Cell/System |
| This compound | p38α MAPK | Enzymatic Assay | 2.5 nM | Recombinant enzyme |
| BIRB 796 | p38α MAPK | Cell-free Assay | 38 nM | Recombinant enzyme |
| p38β MAPK | Cell-free Assay | 65 nM | Recombinant enzyme | |
| p38γ MAPK | Cell-free Assay | 200 nM | Recombinant enzyme | |
| p38δ MAPK | Cell-free Assay | 520 nM | Recombinant enzyme |
Table 1: Enzymatic Inhibition of p38 MAPK Isoforms. This table highlights the direct inhibitory potency of this compound and BIRB 796 against the p38 MAPK enzymes.
| Inhibitor | Cytokine | Macrophage Model | Inhibitory Effect |
| This compound | TNF-α, IL-6, IL-1β | LPS-stimulated monocyte-derived macrophages (MDMs) from COPD patients | Significant reduction in mRNA and protein levels at 3 µM |
| BIRB 796 | TNF-α | LPS-stimulated human monocyte-derived macrophages (MDMs) | IC50 values decreased over time (exact values not specified in abstract)[1] |
| IL-6 | LPS-stimulated human monocyte-derived macrophages (MDMs) | IC50 values decreased over time (exact values not specified in abstract)[1] | |
| IL-8 | LPS-stimulated THP-1 cells | Inhibition observed |
Table 2: Inhibition of Cytokine Production in Macrophage Models. This table summarizes the effects of the inhibitors on the production of key pro-inflammatory cytokines in cellular models.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: p38 MAPK Signaling Pathway in Macrophages.
Caption: Experimental Workflow for Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and BIRB 796.
Differentiation of Human Monocytes to Macrophages
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats or whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Monocyte Isolation: CD14+ monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiation: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into monocyte-derived macrophages (MDMs). The medium is replaced every 2-3 days.
LPS Stimulation of Macrophages
-
Cell Seeding: Differentiated MDMs are seeded into appropriate culture plates (e.g., 96-well for ELISA, 12-well for RNA isolation) at a density of 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound, BIRB 796, or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4) is added to the culture medium at a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period (e.g., 4 hours for mRNA analysis, 18-24 hours for cytokine protein analysis) at 37°C in a 5% CO2 incubator.
Quantification of Cytokine Production by ELISA
-
Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Quantification of Cytokine mRNA by qPCR
-
RNA Isolation: Total RNA is extracted from the macrophage cell lysates using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR (qPCR) is performed using a qPCR instrument and SYBR Green or TaqMan-based assays with primers specific for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Lysis: Following stimulation, macrophages are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to confirm equal loading.
Conclusion
Both this compound and BIRB 796 are effective inhibitors of the p38 MAPK pathway in macrophage models, leading to a reduction in the production of key pro-inflammatory cytokines. This compound demonstrates high enzymatic potency, particularly for the p38α isoform. BIRB 796 offers a broader inhibition profile across p38 isoforms with a unique allosteric mechanism. The choice between these inhibitors will depend on the specific research question, the desired isoform selectivity, and the cellular context of the study. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses and further elucidate the nuanced effects of these compounds in modulating macrophage function. Further studies providing direct, head-to-head comparisons of these inhibitors in well-defined macrophage systems are warranted to provide a more definitive assessment of their relative performance.
References
Validating SB 706504 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the cellular target engagement of SB 706504, a potent p38 MAPK inhibitor. By comparing its performance with alternative inhibitors and outlining detailed experimental protocols, this document serves as a practical resource for assessing its therapeutic potential.
This compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that governs cellular responses to inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway is implicated in a variety of diseases, making its inhibitors, such as this compound, promising candidates for therapeutic intervention. This guide details methodologies to confirm the engagement of this compound with its intended target in a cellular context.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1, as well as cellular stressors. This activation leads to the phosphorylation of downstream substrates, culminating in a variety of cellular responses, including the production of inflammatory mediators.
Comparative Performance of p38 MAPK Inhibitors
A critical step in validating a new inhibitor is to compare its potency against established compounds. The following table summarizes the inhibitory concentrations of this compound and other commonly used p38 MAPK inhibitors. While a specific cellular IC50 for this compound was not identified in the searched literature, its biochemical potency is provided for context.
| Compound | Type | Target(s) | IC50 (Biochemical) | IC50 (Cellular) | Reference |
| This compound | p38 MAPK Inhibitor | p38α | 2.5 nM | Not specified | [1] |
| SB203580 | p38 MAPK Inhibitor | p38α/β | 50 nM (p38α), 100 nM (p38β) | 0.3-0.5 µM (THP-1 cells) | |
| SB202190 | p38 MAPK Inhibitor | p38α/β | 50 nM (p38α), 100 nM (p38β) | Not specified | |
| Doramapimod (BIRB-796) | p38 MAPK Inhibitor | p38α/β/γ/δ | 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) | Not specified | |
| Ralimetinib (LY2228820) | p38 MAPK Inhibitor | p38 | 7 nM | Not specified |
Experimental Workflow for Target Validation
Validating the engagement of this compound with p38 MAPK in a cellular context typically involves a series of experiments to measure the inhibition of downstream signaling events. A generalized workflow is depicted below.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for key validation assays are provided below.
Western Blot for Phospho-ATF2
This assay directly measures the phosphorylation of a known downstream substrate of p38 MAPK, ATF2, providing a direct readout of kinase inhibition.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, primary macrophages)
-
Complete culture medium
-
This compound and other p38 MAPK inhibitors
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATF2 (Thr71), anti-total ATF2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-ATF2 signal to total ATF2 and the loading control. Calculate the IC50 value for this compound.
TNF-α Production Assay (ELISA)
This assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α, a key downstream consequence of p38 MAPK activation.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, primary human monocytes)
-
Complete culture medium
-
This compound and other p38 MAPK inhibitors
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce TNF-α production and incubate for 4-24 hours, depending on the cell type.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
By employing these methodologies, researchers can effectively validate the cellular target engagement of this compound and robustly compare its efficacy to other p38 MAPK inhibitors, thereby providing critical data for its further development as a therapeutic agent.
References
A Comparative Guide to Downstream Target Validation Methods for SB 706504, a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the downstream targets of SB 706504, a selective p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor. This compound is a potent anti-inflammatory agent, and understanding its effects on downstream signaling is crucial for its therapeutic development. This document outlines the p38 MAPK signaling pathway, compares this compound with other p38 MAPK inhibitors, and provides detailed experimental protocols for key validation assays.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the phosphorylation of various downstream transcription factors and kinases, culminating in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Inhibition of p38 MAPK, therefore, represents a key therapeutic strategy for a host of inflammatory diseases.[1]
The canonical p38 MAPK pathway is initiated by various extracellular stimuli, which activate a cascade of kinases. This ultimately leads to the dual phosphorylation of p38 MAPK on specific threonine and tyrosine residues by upstream MAP2Ks, primarily MKK3 and MKK6.[2] Activated p38 MAPK then translocates to the nucleus to phosphorylate and activate downstream transcription factors, including Activating Transcription Factor 2 (ATF-2), which in turn modulates the expression of inflammatory genes.[2]
Comparison of p38 MAPK Inhibitors
This compound exhibits high potency and selectivity for p38α MAPK. A comparison with other notable p38 MAPK inhibitors highlights its position within this class of compounds. The inhibitory concentration (IC50) values are a key metric for comparing the potency of these inhibitors.
| Inhibitor | Target(s) | IC50 (p38α) | Key Features & References |
| This compound | p38α | 2.5 nM | Selective inhibitor targeting a subset of inflammatory macrophage genes.[3] |
| VX-745 | p38α | 5.0 nM | A pyrimido-pyridazinone based inhibitor.[4] |
| SCIO-469 | p38α | 9 nM | Potent inhibitor with >1000-fold selectivity over other kinases like ERK2 and JNK1.[4] |
| PH-797804 | p38α | 16 nM | A potent atropisomer with a significant difference in potency compared to its off-isomer.[4] |
| BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 nM | Binds to a different conformation of the enzyme, preventing its activation.[4][5] |
| SB 202190 | p38α, p38β2 | 50 nM | A selective inhibitor that binds to the ATP pocket of the active kinase.[5] |
| SD-0006 | p38α, p38β | Not specified | A diaryl pyrazole-based inhibitor selective for p38α and p38β over γ and δ isoforms.[4] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Downstream Target Validation Methods
To validate the efficacy of this compound and other p38 MAPK inhibitors, a series of in vitro and cell-based assays are employed. These assays quantify the inhibitor's effect on both the direct target (p38 MAPK phosphorylation) and its downstream consequences, such as cytokine production and gene expression.
Western Blot for p38 MAPK Phosphorylation
This method directly assesses the inhibitory effect of this compound on the activation of p38 MAPK.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human monocyte-derived macrophages) and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1 hour. Subsequently, stimulate the cells with an agonist like Lipopolysaccharide (LPS) for 15-30 minutes to induce p38 MAPK phosphorylation.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.[6] Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Quantitative PCR (qPCR) for Inflammatory Gene Expression
qPCR is a sensitive technique used to measure the effect of this compound on the transcription of downstream target genes like TNF-α and IL-6.[7]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound and stimulate with LPS as described for the Western blot protocol, but for a longer duration (e.g., 2-4 hours) to allow for gene transcription.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol-based methods).[8]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[9]
-
qPCR Reaction: Set up the qPCR reaction using a master mix containing SYBR Green or a TaqMan probe, specific primers for the target genes (TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[10]
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between treated and untreated samples.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the amount of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[11]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound and stimulate with LPS as described previously, for a duration sufficient for protein synthesis and secretion (e.g., 18-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[12]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[11]
-
Sample Incubation: Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate for 2 hours at room temperature.[13]
-
Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.[14]
-
Signal Generation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). After another incubation and wash, add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.[3]
-
Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength using a microplate reader.[13]
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve. This data can be used to determine the IC50 of this compound for cytokine inhibition.
Conclusion
The validation of downstream targets for this compound requires a multi-faceted approach. By combining techniques such as Western blotting, qPCR, and ELISA, researchers can build a comprehensive picture of the compound's mechanism of action and its therapeutic potential. This guide provides a framework for comparing this compound with other p38 MAPK inhibitors and offers detailed protocols for the essential validation assays. The continued development of potent and selective p38 MAPK inhibitors like this compound holds promise for the treatment of a wide range of inflammatory conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bowdish.ca [bowdish.ca]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Cytokine Elisa [bdbiosciences.com]
Comparative Efficacy of SB 706504 Across Diverse Cell Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the p38 MAPK inhibitor, SB 706504, detailing its efficacy in various cell types and benchmarking its performance against other notable p38 MAPK inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to facilitate informed decisions in research and development.
Abstract
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. This guide presents a comparative analysis of the efficacy of this compound in different cell types, including macrophages, monocytes, and endothelial cells. Quantitative data on its inhibitory effects on cytokine production are presented alongside a comparison with other well-known p38 MAPK inhibitors such as BIRB 796, SB203580, and SB202190. Detailed experimental protocols for assessing the efficacy of p38 MAPK inhibitors are also provided to ensure reproducibility and standardization of future studies.
Introduction to this compound and the p38 MAPK Pathway
The p38 MAPK signaling cascade is a crucial pathway that responds to inflammatory cytokines and environmental stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it a significant target for therapeutic intervention. This compound has emerged as a selective inhibitor of p38 MAPK, demonstrating potential in modulating inflammatory processes.
Efficacy of this compound: A Comparative Analysis
The efficacy of this compound is most prominently documented in macrophage and monocyte-derived cell lines, which are central to the inflammatory response.
Performance in Macrophages and Monocytes
In lipopolysaccharide (LPS)-stimulated monocyte-derived macrophages (MDMs), this compound has been shown to significantly reduce the mRNA levels of several key inflammatory cytokines. Specifically, at a concentration of 3 μM, it markedly decreases the expression of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), TNF-α, and Interleukin-8 (IL-8).[1] Furthermore, in alveolar macrophages isolated from patients with Chronic Obstructive Pulmonary Disease (COPD), this compound at the same concentration achieved a 67.4% inhibition of LPS-induced TNF-α production.[1] The inhibitory effects of this compound on both gene and protein expression of cytokines are enhanced when used in combination with dexamethasone.[2]
Data Summary: Inhibition of Cytokine Production
| Cell Type | Stimulant | Cytokine | Inhibitor | Concentration | % Inhibition / Effect | Reference |
| Monocyte-Derived Macrophages (MDM) | LPS | IL-1β mRNA | This compound | 3 µM | Significant Reduction | [1] |
| Monocyte-Derived Macrophages (MDM) | LPS | IL-6 mRNA | This compound | 3 µM | Significant Reduction | [1] |
| Monocyte-Derived Macrophages (MDM) | LPS | GM-CSF mRNA | This compound | 3 µM | Significant Reduction | [1] |
| Monocyte-Derived Macrophages (MDM) | LPS | TNF-α mRNA | This compound | 3 µM | Significant Reduction | [1] |
| Monocyte-Derived Macrophages (MDM) | LPS | IL-8 mRNA | This compound | 3 µM | Significant Reduction | [1] |
| Alveolar Macrophages (COPD) | LPS | TNF-α Protein | This compound | 3 µM | 67.4% | [1] |
Comparison with Alternative p38 MAPK Inhibitors
While direct comparative studies of this compound against a wide range of inhibitors in multiple cell lines are limited, we can infer its relative potency by examining the IC50 values of other well-characterized p38 MAPK inhibitors. It is important to note that these values are from different studies and experimental conditions, which can influence the results.
| Inhibitor | Cell Line | Target/Assay | IC50 | Reference |
| SB203580 | MDA-MB-231 (Breast Cancer) | Cell Viability | 85.1 µM | [3][4] |
| SB202190 | MDA-MB-231 (Breast Cancer) | Cell Viability | 46.6 µM | [3][4] |
| BIRB 796 (Doramapimod) | In vitro kinase assay | p38 MAPKα | 0.1 nM (Kd) | [5] |
| PH-797804 | In vitro kinase assay | p38 MAPK | 26 nM | [5] |
Note: The IC50 values for SB203580 and SB202190 are for cytotoxicity in a cancer cell line and may not directly reflect their anti-inflammatory potency. BIRB 796 and PH-797804 data are from in vitro kinase assays, indicating direct enzyme inhibition.
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating the efficacy of inhibitors like this compound.
Caption: The p38 MAPK signaling pathway is activated by stress and cytokines, leading to the production of inflammatory mediators. This compound inhibits p38 MAPK, blocking this cascade.
Caption: A typical experimental workflow for assessing the efficacy of this compound involves cell culture, stimulation, treatment, and subsequent analysis of p38 MAPK activity and cytokine production.
Experimental Protocols
Detailed Methodology for p38 MAPK Activity Assay (Western Blot)
This protocol outlines the steps to measure the inhibition of p38 MAPK phosphorylation by this compound in a cell-based assay.
-
Cell Culture and Treatment:
-
Seed target cells (e.g., THP-1 macrophages, HUVECs) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for macrophages, 10 ng/mL TNF-α for HUVECs) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Detailed Methodology for Cytokine Quantification (ELISA)
This protocol describes the measurement of TNF-α in cell culture supernatants following treatment with this compound.
-
Sample Collection:
-
Following the treatment protocol described above, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Conclusion
This compound is a potent inhibitor of p38 MAPK, effectively reducing the production of key inflammatory cytokines in macrophages. While further studies are needed to establish its efficacy across a broader range of cell types and to directly compare its potency with other inhibitors in standardized assays, the available data suggests it is a valuable tool for research into inflammatory diseases. The provided protocols offer a framework for conducting such comparative studies, which will be crucial for advancing our understanding of the therapeutic potential of p38 MAPK inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tumor necrosis factor type alpha, a potent inhibitor of endothelial cell growth in vitro, is angiogenic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor necrosis factor signal transduction in endothelial cells by dimethylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
Reproducibility of SB 706504's Impact on Gene Expression: A Comparative Analysis
Core Findings on SB 706504's Effect on Gene Expression
A foundational study investigated the effects of this compound on gene expression in monocyte-derived macrophages (MDMs) from COPD patients stimulated with lipopolysaccharide (LPS), a potent immune system activator. This research demonstrated that this compound effectively inhibited the transcription of a range of pro-inflammatory cytokines and chemokines. Notably, the study also found a synergistic effect when this compound was combined with the corticosteroid dexamethasone, leading to a more profound suppression of inflammatory gene expression. However, a subset of genes, including IL-1β, IL-18, and CCL5, were found to be insensitive to the inhibitory effects of both this compound and dexamethasone.[1][2]
Comparative Analysis with Alternative p38 MAPK Inhibitors
The reproducibility of the biological effects of this compound can be inferred by examining studies on other p38 MAPK inhibitors that target the same signaling pathway. The p38 MAPK pathway is a well-established regulator of inflammatory responses, and its inhibition is a common strategy for modulating the expression of inflammatory genes.
Studies on alternative p38 MAPK inhibitors, such as SB203580 and SD-282, have shown similar patterns of gene expression modulation in macrophages. For instance, research on SB203580 has demonstrated its ability to inhibit the LPS-induced expression of TNF-α and IL-6 in macrophage cell lines.[3] Another study using SB239063 and SD-282 in human lung macrophages also reported the inhibition of TNF-α release, although the effects on other cytokines like GM-CSF and IL-8 were more variable, suggesting some inhibitor-specific differences.[4]
This congruence in the down-regulation of key pro-inflammatory cytokines across different p38 MAPK inhibitors in response to inflammatory stimuli like LPS suggests that the core effects of this compound on this class of genes are likely reproducible from a pathway perspective. The inhibition of the p38 MAPK enzyme consistently leads to the suppression of its downstream targets involved in inflammatory gene transcription.
However, it is also important to note that the precise spectrum of genes affected and the magnitude of inhibition can vary between different inhibitors, cell types, and experimental conditions.[4] This highlights the importance of detailed experimental protocols and standardized assays for robust comparisons.
Data on Gene Expression Changes Induced by this compound
The following table summarizes the key findings from the foundational study on this compound, detailing its effects on the expression of specific inflammatory genes in LPS-stimulated monocyte-derived macrophages from COPD patients.
| Gene Category | Effect of this compound | Effect of this compound + Dexamethasone |
| Pro-inflammatory Cytokines & Chemokines | Transcriptional Inhibition | Enhanced Suppression |
| TNFα | Significant Inhibition | Near-maximal Suppression |
| IL-6 | Inhibition | Greater Suppression |
| CXCL1, CXCL2, CXCL3, CXCL8 | Glucocorticoid-resistant | - |
| Insensitive Genes | No significant effect | No significant effect |
| IL-1β | Insensitive | Insensitive |
| IL-18 | Insensitive | Insensitive |
| CCL5 | Insensitive | Insensitive |
Experimental Methodologies
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below is a summary of the key experimental procedures used in the foundational study of this compound's effects on gene expression.
Isolation and Culture of Monocyte-Derived Macrophages (MDMs)
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood of COPD patients.
-
Monocyte Isolation: Monocytes were purified from PBMCs.
-
Differentiation: Monocytes were cultured for a specific period in a medium containing macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.
Experimental Treatment
-
Stimulation: Differentiated MDMs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and gene expression.
-
Inhibitor Treatment: Cells were pre-treated with this compound, dexamethasone, or a combination of both before LPS stimulation.
-
Controls: Appropriate vehicle controls were included in all experiments.
Gene Expression Analysis
-
RNA Isolation: Total RNA was extracted from the treated and control MDMs.
-
Gene Array: Gene expression profiling was performed using microarray analysis to assess changes in the transcriptome.
-
Quantitative PCR (qPCR): The results from the gene array were validated for specific genes of interest using qPCR.
-
Protein Analysis: The expression of key cytokines at the protein level was measured using techniques such as ELISA to confirm that changes in mRNA levels translated to changes in protein secretion.
Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK signaling pathway initiated by LPS.
Caption: Workflow for analyzing this compound's effects.
References
- 1. Inhibition of lipopolysaccharide-stimulated chronic obstructive pulmonary disease macrophage inflammatory gene expression by dexamethasone and the p38 mitogen-activated protein kinase inhibitor N-cyano-N'-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d] pyrimidin-2-yl]amino}ethyl)guanidine (SB706504) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipopolysaccharide-Stimulated Chronic Obstructive Pulmonary Disease Macrophage Inflammatory Gene Expression by Dexamethasone and the p38 Mitogen-Activated Protein Kinase Inhibitor N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d] pyrimidin-2-yl]amino}ethyl)guanidine (SB706504) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SB 706504 and Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p38 MAPK inhibitor, SB 706504, with other classes of anti-inflammatory compounds, namely non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The comparison is supported by experimental data to inform research and development decisions in the field of inflammation.
Executive Summary
Inflammation is a complex biological response, and its therapeutic modulation is a cornerstone of treating a wide range of diseases. This guide delves into the distinct mechanisms and performance of this compound, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and compares it with established anti-inflammatory agents such as traditional NSAIDs (e.g., Ibuprofen) and selective COX-2 inhibitors (e.g., Celecoxib). While direct head-to-head in-vitro comparative data for this compound against these compounds is limited in publicly available literature, this guide synthesizes available data to draw meaningful comparisons based on their mechanisms of action and reported efficacy in various experimental models.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and NSAIDs are mediated through the inhibition of distinct key signaling pathways involved in the inflammatory cascade.
This compound: This compound is a selective inhibitor of p38 MAPK alpha. The p38 MAPK pathway is a critical signaling cascade activated by inflammatory stimuli such as lipopolysaccharide (LPS), leading to the downstream activation of transcription factors that regulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38 MAPK, this compound effectively suppresses the synthesis of these key inflammatory mediators at the transcriptional and translational levels.
NSAIDs and COX-2 Inhibitors: Traditional NSAIDs, like ibuprofen, are non-selective inhibitors of cyclooxygenase (COX) enzymes, inhibiting both COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is inducible and is upregulated during inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation. Selective COX-2 inhibitors, such as celecoxib, were developed to specifically target the inflammation-associated COX-2 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins.
Performance Data: A Comparative Overview
Table 1: In-Vitro Potency of Anti-Inflammatory Compounds
| Compound | Target | Assay System | Parameter Measured | IC50 |
| This compound | p38α MAPK | Enzyme Assay | Kinase Activity | 2.5 nM |
| Celecoxib | COX-2 | Human Whole Blood Assay | PGE2 production | 0.04 µM |
| Ibuprofen | COX-1/COX-2 | Human Whole Blood Assay | PGE2 production | COX-1: 2.3 µM, COX-2: 1.3 µM |
Note: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of anti-inflammatory compounds.
In-Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This assay is a standard method to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.
1. Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compound (e.g., this compound, celecoxib, ibuprofen) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are pre-treated with the compound for a specific duration (e.g., 1 hour) before stimulation.
3. Inflammatory Stimulation:
-
Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli) is added to the wells to induce an inflammatory response. A final concentration of 100 ng/mL to 1 µg/mL is commonly used.
-
A vehicle control (solvent only) and a positive control (LPS only) are included.
4. Cytokine Measurement:
-
After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
5. Data Analysis:
-
The percentage of cytokine inhibition for each compound concentration is calculated relative to the LPS-only control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay assesses the selectivity of NSAIDs for COX isoforms in a more physiologically relevant ex-vivo system.
1. Blood Collection:
-
Fresh heparinized blood is collected from healthy human volunteers.
2. Compound Incubation:
-
Aliquots of whole blood are incubated with various concentrations of the test NSAID or vehicle for a specified time.
3. COX-1 and COX-2 Stimulation:
-
To measure COX-1 activity, the blood is allowed to clot at 37°C for 1 hour, which induces platelet activation and subsequent thromboxane B2 (TXB2) production (a stable metabolite of the COX-1 product thromboxane A2).
-
To measure COX-2 activity, the blood is incubated with LPS for 24 hours to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.
4. Measurement of Prostaglandins:
-
Plasma or serum is separated by centrifugation.
-
The levels of TXB2 (for COX-1) and PGE2 (for COX-2) are quantified using specific ELISA kits.
5. Data Analysis:
-
The IC50 values for the inhibition of COX-1 and COX-2 are calculated to determine the compound's selectivity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Cyclooxygenase (COX) Pathway and the inhibitory actions of Ibuprofen and Celecoxib.
Caption: A typical experimental workflow for in-vitro anti-inflammatory compound screening.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by selectively inhibiting the p38 MAPK pathway, a key regulator of pro-inflammatory cytokine production. This mechanism is distinct from that of traditional NSAIDs and selective COX-2 inhibitors, which act on the cyclooxygenase pathway to block prostaglandin synthesis. While direct comparative efficacy data is sparse, the high in-vitro potency of this compound suggests it is a powerful inhibitor of a critical inflammatory signaling node. The choice between these different classes of anti-inflammatory agents will depend on the specific therapeutic application, the desired pharmacological profile, and the consideration of potential side effects associated with each mechanism of action. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of this compound.
A Head-to-Head Comparison of p38 MAPK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key p38 mitogen-activated protein kinase (MAPK) inhibitors, supported by experimental data. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.
The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Of these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory cascade. Numerous small-molecule inhibitors targeting p38 MAPK have been developed and investigated in clinical trials. This guide focuses on a head-to-head comparison of some of the most prominent inhibitors, including Neflamapimod (VX-745), Doramapimod (BIRB-796), Losmapimod, Ralimetinib (LY2228820), and SCIO-469.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2), which in turn regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). p38 MAPK inhibitors aim to block this pathway, thereby reducing the inflammatory response.
Comparative Analysis of Inhibitor Potency
The potency of p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for selected inhibitors against different p38 MAPK isoforms. It is important to note that these values are compiled from various sources and experimental conditions may differ, so direct comparisons should be made with caution.
Table 1: Inhibitor Potency (IC50) against p38α and p38β Isoforms
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Selectivity (p38α vs p38β) |
| Neflamapimod (VX-745) | 10[1] | 220[1] | 22-fold |
| Doramapimod (BIRB-796) | 38[2] | 65[2] | ~1.7-fold |
| Losmapimod | Not specified | Not specified | Inhibits both α and β isoforms[3] |
| Ralimetinib (LY2228820) | 5.3[4] | 3.2[4] | ~0.6-fold (more potent on β) |
| SCIO-469 | 9 | ~90 | ~10-fold |
Table 2: Potency of Doramapimod (BIRB-796) against all p38 Isoforms
| p38 Isoform | IC50 (nM) |
| p38α | 38[2] |
| p38β | 65[2] |
| p38γ | 200[2] |
| p38δ | 520[2] |
Kinase Selectivity Profile
A crucial aspect of a kinase inhibitor's profile is its selectivity – its ability to inhibit the intended target without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.
Table 3: Off-Target Kinase Inhibition for Selected p38 MAPK Inhibitors
| Inhibitor | Notable Off-Target Kinases (Inhibition at <1 µM) |
| Neflamapimod (VX-745) | ABL1, ABL2, PDGFRβ, SRC[2] |
| Doramapimod (BIRB-796) | JNK1/2/3, KIT, FLT1, VEGFR2 (KDR), SRC family kinases[2] |
| SB203580 (a well-studied p38 inhibitor) | JNK2/3, CK1δ/ε, RIPK2[2] |
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to evaluate the potency and selectivity of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified p38 MAPK isoform.
Objective: To determine the IC50 value of an inhibitor against a specific p38 MAPK isoform.
General Procedure:
-
Reagents and Materials: Recombinant active p38 MAPK enzyme, a suitable substrate (e.g., ATF2 or a synthetic peptide), ATP, assay buffer, and the test inhibitor.
-
Assay Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in an appropriate assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced as a byproduct of the kinase reaction.
-
Fluorescence-based Assays (e.g., TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Assays
Cellular assays are essential to confirm that the inhibitor can effectively engage its target in a more physiologically relevant context.
This assay measures the functional consequence of p38 MAPK inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from cells.
Objective: To determine the IC50 of an inhibitor for the suppression of cytokine production.
General Procedure:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the p38 MAPK inhibitor.
-
Stimulation: The inflammatory response is triggered by adding a stimulant such as lipopolysaccharide (LPS).
-
Cytokine Measurement: After a defined incubation period, the concentration of cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for cytokine inhibition is determined from the dose-response curve.
This assay directly assesses the inhibition of p38 MAPK activity within the cell by measuring the phosphorylation status of a known downstream substrate, such as MAPKAPK2 (MK2).
Objective: To measure the inhibition of p38 MAPK activity in a cellular context.
General Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with the inhibitor and a stimulant as described above.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Analysis: The levels of phosphorylated MK2 (p-MK2) and total MK2 are quantified using methods like Western blotting or a specific ELISA.
-
Data Analysis: The ratio of p-MK2 to total MK2 is calculated and normalized to the stimulated control. The IC50 value is determined from the dose-response curve.
Summary of Clinical Development Status
Many p38 MAPK inhibitors have entered clinical trials for various inflammatory and neurodegenerative diseases. However, the clinical development of several of these compounds has been challenging, with a number of trials failing to meet their primary endpoints due to lack of efficacy or adverse side effects.[5][6]
-
Neflamapimod (VX-745): Has been investigated in clinical trials for Alzheimer's disease and Dementia with Lewy Bodies.[7][8]
-
Losmapimod: Was studied for various conditions, including chronic obstructive pulmonary disease (COPD) and cardiovascular disease, but failed to show significant clinical benefit in several large trials.[3][9]
-
Ralimetinib (LY2228820): Has been evaluated in patients with advanced cancer.[4]
-
Doramapimod (BIRB-796), SCIO-469, and others: Have been the subject of clinical investigation for inflammatory diseases, but many have been discontinued.[5]
The complex role of the p38 MAPK pathway and the challenges in achieving a favorable therapeutic index continue to make the development of inhibitors in this class a dynamic area of research. This guide provides a foundational comparison to aid in the selection and evaluation of p38 MAPK inhibitors for preclinical and clinical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
A Comparative Guide to the Specificity and Selectivity of p38 MAPK Inhibitor SB 706504
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the p38 MAPK inhibitor SB 706504 with other notable alternatives. The focus is on the specificity and selectivity of these compounds, supported by available experimental data. This document is intended to aid researchers in selecting the most appropriate tool compounds for their studies in inflammation, oncology, and other fields where the p38 MAPK pathway is a key target.
Introduction to p38 MAPK and its Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] The four isoforms, p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), regulate a multitude of cellular processes, including inflammation, apoptosis, and cell differentiation.[2] Consequently, inhibitors of p38 MAPKs, particularly the ubiquitously expressed p38α isoform, have been actively pursued as therapeutic agents for a range of inflammatory diseases. This guide focuses on this compound, a potent p38 MAPK inhibitor, and compares its performance with other well-characterized inhibitors.
Data Presentation: Specificity and Selectivity of p38 MAPK Inhibitors
The following tables summarize the inhibitory activity (IC50) and selectivity of this compound and other commonly used p38 MAPK inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency. Selectivity is assessed by comparing the IC50 for the primary target (e.g., p38α) to that of other kinases (off-target kinases). A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | p38α | 2.5 | [3] |
| JNK1 | 5000 | [3] | |
| Doramapimod (BIRB 796) | p38α | 38 | [2][4] |
| p38β | 65 | [2][4] | |
| p38γ | 200 | [2][4] | |
| p38δ | 520 | [2][4] | |
| B-Raf | 83 | [2][4] | |
| Adezmapimod (SB203580) | p38α (SAPK2a) | 50 | [4] |
| p38β2 (SAPK2b) | 500 | [4] | |
| SB 202190 | p38α | 50 | |
| p38β2 | 100 |
Table 1: Potency of p38 MAPK Inhibitors against Target Kinases. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds against their primary p38 MAPK isoform targets and key off-targets.
| Inhibitor | Off-Target Kinase | Inhibition (%) @ 1µM | Reference |
| Doramapimod (BIRB 796) | JNK2 | >70% | [5] |
| SafetyScreen44™ panel | 0/44 proteins showed >70% inhibition @ 10µM | [5][6] | |
| Adezmapimod (SB203580) | LCK, GSK3β, PKBα | IC50s 100-500-fold higher than for p38α | [4] |
| SB 202190 | Multi-enzyme panel | Data available in cited reference | [1][7] |
Table 2: Selectivity Profile of p38 MAPK Inhibitors against a Broader Range of Kinases. This table provides an overview of the off-target effects of the compared inhibitors. While comprehensive kinome scan data for this compound is not publicly available, the data for other inhibitors illustrates the importance of broad selectivity profiling.
Mandatory Visualization
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase, such as p38α.
Objective: To quantify the potency of an inhibitor in a cell-free system.
Materials:
-
Purified, active p38α kinase
-
Kinase-specific substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range for screening is 100 µM to 1 nM.
-
Enzyme and Substrate Preparation: Dilute the purified p38α kinase and its substrate to the desired concentrations in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted p38α kinase solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing the substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is proportional to the amount of ADP generated and thus, the kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular p38 MAPK Inhibition Assay
This protocol describes a method to assess the ability of an inhibitor to block p38 MAPK activity within a cellular context.
Objective: To measure the inhibition of p38 MAPK signaling in intact cells.
Materials:
-
Cell line responsive to p38 MAPK activation (e.g., THP-1 macrophages)
-
Cell culture medium and supplements
-
Stimulus for p38 MAPK activation (e.g., Lipopolysaccharide - LPS)
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Primary antibodies against phosphorylated MAPKAPK-2 (a direct downstream substrate of p38) and total MAPKAPK-2
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for immunofluorescence)
-
Reagents and equipment for Western blotting or immunofluorescence microscopy
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes) to activate the p38 MAPK pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylated Substrate:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MAPKAPK-2 and total MAPKAPK-2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against phospho-MAPKAPK-2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope or high-content imaging system.
-
-
-
Data Analysis:
-
Quantify the levels of phosphorylated MAPKAPK-2 relative to the total MAPKAPK-2.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the substrate.
-
Conclusion
This compound is a highly potent inhibitor of p38α MAPK. While it demonstrates some selectivity over JNK1, a comprehensive public kinome-wide selectivity profile is not available. This contrasts with other inhibitors like Doramapimod (BIRB 796), for which broader selectivity data has been published. The choice of a p38 MAPK inhibitor for research should be guided by the specific requirements of the study, including the desired isoform specificity and the potential for off-target effects. The experimental protocols provided in this guide offer a framework for researchers to independently verify the potency and selectivity of their chosen inhibitors.
References
- 1. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe DORAMAPIMOD | Chemical Probes Portal [chemicalprobes.org]
- 6. opnme.com [opnme.com]
- 7. benthamdirect.com [benthamdirect.com]
Independent Validation of SB 706504: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p38 MAPK inhibitor SB 706504 with alternative compounds. The information is supported by publicly available experimental data to aid in the selection of appropriate research tools.
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that responds to inflammatory stimuli.[1][2][3][4] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1] Consequently, inhibitors of p38 MAPK, such as this compound, are valuable tools for investigating inflammatory diseases.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a well-characterized pathway involved in cellular responses to stress and inflammation. External stimuli, such as lipopolysaccharide (LPS), activate upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, resulting in the expression of inflammatory genes. This compound exerts its effects by binding to and inhibiting the activity of p38 MAPK, thereby blocking this inflammatory cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of p38 MAPK Inhibitors
The potency of p38 MAPK inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). A lower value indicates a higher potency. Below is a comparison of this compound with other commonly used p38 MAPK inhibitors based on available data.
| Compound | Target(s) | Potency (IC50 or Kd) | Reference |
| This compound | p38 MAPK | Not specified in provided results | - |
| SB 203580 | p38α/β | 50-100 nM (IC50) | [3] |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | 38 nM (IC50 for p38α) | [3] |
| PH-797804 | p38α/β | 26 nM (IC50 for p38α) | [3] |
| SB 202190 | p38α/β | 50 nM (IC50 for p38α) | [3] |
Experimental Protocols for Validation
Independent validation of a compound's effects is crucial for reproducible research. Below is a generalized experimental workflow and a detailed protocol for an in vitro p38 MAPK inhibition assay, which can be adapted to test this compound and its alternatives.
General Experimental Workflow
Caption: A generalized workflow for validating the efficacy of a p38 MAPK inhibitor.
Detailed In Vitro p38 MAPK Inhibition Assay Protocol
This protocol outlines a method to determine the IC50 of a p38 MAPK inhibitor.
1. Materials and Reagents:
-
Recombinant active p38 MAPK enzyme
-
p38 MAPK substrate (e.g., ATF2)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl2, 5 mM EGTA, 1 mM DTT)
-
Test compound (e.g., this compound) and control inhibitors (e.g., SB 203580)
-
96-well assay plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38 MAPK enzyme and substrate to their final desired concentrations in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the serially diluted test compound or control to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38 MAPK enzyme to each well.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data from inhibition assays should be summarized in a clear and structured table for easy comparison of the potency of different compounds.
| Inhibitor | Concentration (nM) | % Inhibition (Mean ± SD) |
| This compound | 1 | Insert experimental data |
| 10 | Insert experimental data | |
| 100 | Insert experimental data | |
| 1000 | Insert experimental data | |
| SB 203580 (Control) | 1 | Insert experimental data |
| 10 | Insert experimental data | |
| 100 | Insert experimental data | |
| 1000 | Insert experimental data |
Note: The table above is a template. Researchers should populate it with their own experimental data.
Conclusion
This compound is a valuable research tool for studying the p38 MAPK signaling pathway and its role in inflammation. For robust and reproducible results, it is essential for researchers to perform independent validation experiments and to compare its efficacy with other available inhibitors. The protocols and comparative data provided in this guide offer a framework for conducting such validation studies.
References
The p38 MAPK Pathway: A Troubled Path to Therapeutic Success
A deep dive into the clinical trial failures of p38 inhibitors reveals a complex story of initial promise followed by significant hurdles. Despite strong preclinical evidence suggesting their potential in a range of inflammatory diseases, a multitude of these drug candidates have faltered in clinical development due to a combination of insufficient efficacy and unforeseen toxicities. This comprehensive review analyzes the key clinical trial failures, comparing the performance of different p38 inhibitors and elucidating the scientific rationale behind their shortcomings.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive target for therapeutic intervention in inflammatory conditions.[1][2] However, the journey of p38 inhibitors from bench to bedside has been fraught with challenges, leading to the discontinuation of numerous clinical trials.[3][4]
The p38 MAPK Signaling Cascade: A Double-Edged Sword
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation.[5][6] Activation of this pathway, typically by cellular stressors or inflammatory cytokines, triggers a phosphorylation cascade that ultimately leads to the activation of downstream targets, including transcription factors and other kinases.[4][7][8] This activation results in the production of inflammatory mediators that are key drivers of various autoimmune and inflammatory diseases. The central role of p38α in inflammation made it a prime target for drug development.[3][8]
Figure 1: The p38 MAPK signaling pathway.
A String of Clinical Disappointments
Despite the compelling scientific rationale, numerous p38 inhibitors have failed to demonstrate a favorable risk-benefit profile in clinical trials across a spectrum of diseases, including rheumatoid arthritis (RA), Crohn's disease, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Rheumatoid Arthritis: The Initial Battleground
Rheumatoid arthritis, a chronic inflammatory disorder, was one of the first major targets for p38 inhibitors. However, several candidates failed to show significant efficacy or were plagued by safety concerns.
| Inhibitor | Sponsor | Phase | Indication | Key Efficacy Results | Reasons for Failure |
| VX-745 (Neflamapimod) | Vertex Pharmaceuticals | II | Rheumatoid Arthritis | Initial pilot Phase II trial initiated.[9] Later development focused on CNS disorders.[1] | Development in RA was discontinued; the compound was later repurposed for Alzheimer's disease.[1] |
| VX-702 | Vertex Pharmaceuticals | II | Rheumatoid Arthritis | Numerically superior but not statistically significant ACR20 response rates compared to placebo.[10] | Modest clinical efficacy and transient suppression of inflammatory biomarkers.[10] |
| SCIO-469 (Talmapimod) | Scios | II | Rheumatoid Arthritis | No significant differences in ACR20 responses at Week 12 compared to placebo.[11] | Lack of efficacy; dose-limiting liver toxicity (elevated alanine aminotransferase).[11][12] |
| Pamapimod | Roche | II | Rheumatoid Arthritis | Not as effective as methotrexate in achieving ACR20 response at 12 weeks.[13] | Inferior efficacy compared to the standard of care (methotrexate).[13] |
Experimental Protocol: A Typical Phase II Trial in Rheumatoid Arthritis
A representative Phase II study for a p38 inhibitor in RA would typically involve a randomized, double-blind, placebo-controlled design.[10][11][14]
Figure 2: A typical experimental workflow for a Phase II RA clinical trial.
Patients with active RA for a specified duration (e.g., >6 months) are enrolled and randomized to receive either placebo or different doses of the p38 inhibitor.[14] The primary endpoint is often the American College of Rheumatology 20% improvement criteria (ACR20) response at a predefined time point, typically 12 weeks.[10][11] Safety and tolerability are monitored throughout the study.
Crohn's Disease: A Gut-Wrenching Disappointment
The potent anti-inflammatory effects of p38 inhibitors also made them promising candidates for Crohn's disease, a chronic inflammatory bowel disease. However, clinical trials in this indication also proved unsuccessful.
| Inhibitor | Sponsor | Phase | Indication | Key Efficacy Results | Reasons for Failure |
| BIRB 796 (Doramapimod) | Boehringer Ingelheim | II | Crohn's Disease | No clinical efficacy observed in terms of clinical remission or response compared to placebo.[15][16] | Lack of efficacy; transient decrease in C-reactive protein (CRP) levels that was not sustained.[15] Mild increase in liver transaminases.[15] |
Experimental Protocol: A Phase II Trial in Crohn's Disease
A multicenter, multinational, randomized, double-blind, placebo-controlled trial was conducted to evaluate BIRB 796 in patients with moderate to severe Crohn's disease.[15][16]
-
Patient Population: Patients with a Crohn's Disease Activity Index (CDAI) score of ≥220 to ≤450.[16]
-
Intervention: Patients were randomized to receive placebo or one of four doses of BIRB 796 (10, 20, 30, or 60 mg) twice daily for 8 weeks.[15]
-
Primary Endpoint: Clinical remission, defined as a CDAI score <150.[15]
-
Secondary Endpoints: Clinical response (a reduction in CDAI of ≥70 points), changes in the Inflammatory Bowel Disease Questionnaire (IBDQ), and the Crohn's Disease Endoscopic Index of Severity (CDEIS).[15]
Chronic Obstructive Pulmonary Disease (COPD): A Breath of Fresh Air That Wasn't
Given the inflammatory component of COPD, p38 inhibitors were also investigated for this debilitating lung disease. However, the results were largely disappointing.
| Inhibitor | Sponsor | Phase | Indication | Key Efficacy Results | Reasons for Failure |
| Losmapimod | GlaxoSmithKline | II | COPD | Did not reduce the rate of exacerbations in patients at high risk.[17] No significant effect on arterial inflammation or endothelial function.[18][19] | Lack of efficacy on the primary endpoint of exacerbation rate.[17] |
Experimental Protocol: The EVOLUTION and other Phase II Trials for Losmapimod in COPD
Several Phase II trials evaluated losmapimod in COPD. The EVOLUTION trial was a randomized, double-blind, placebo-controlled study that enrolled COPD patients with systemic inflammation, as defined by a plasma fibrinogen level >2.8 g/L.[19][20][21][22]
-
Intervention: Patients received 7.5 mg of losmapimod or placebo twice daily for 16 weeks.[19]
-
Primary Endpoints: Change in arterial inflammation measured by 18F-FDG PET/CT and change in flow-mediated dilatation.[20]
Another Phase II study randomized subjects to losmapimod 15 mg or placebo for 26-52 weeks with the primary endpoint being the annualized rate of moderate/severe exacerbations.[17]
Alzheimer's Disease: A Glimmer of Hope Dimmed
More recently, the focus for some p38 inhibitors shifted to neurodegenerative diseases like Alzheimer's, where neuroinflammation is believed to play a role. Neflamapimod (formerly VX-745) was investigated for its potential to improve cognitive function.
| Inhibitor | Sponsor | Phase | Indication | Key Efficacy Results | Reasons for Failure/Mixed Results |
| Neflamapimod (VX-745) | EIP Pharma | IIb | Alzheimer's Disease | Failed to meet the primary endpoint of improvement in episodic memory.[3][23] Showed a statistically significant reduction in cerebrospinal fluid (CSF) levels of phospho-tau and total tau.[2][3][24] | Lack of efficacy on the primary clinical endpoint, although biomarker data suggested target engagement.[3][23] Later studies in Dementia with Lewy Bodies showed more promising results, suggesting patient selection is critical.[2] |
Experimental Protocol: The REVERSE-SD Phase IIb Trial for Neflamapimod in Alzheimer's Disease
The REVERSE-SD study was a multi-center, randomized, double-blind, placebo-controlled trial.[24][25]
-
Patient Population: 161 patients with early-stage Alzheimer's disease (CDR-global score of 0.5 or 1.0 and MMSE score of 20-28) with confirmed AD biomarkers in their CSF.[24][25]
-
Intervention: Patients received 40 mg of neflamapimod or placebo orally twice daily for 24 weeks.[24][25]
-
Primary Endpoint: Improvement in episodic memory, assessed by the Hopkins Verbal Learning Test-Revised (HVLT-R) and Wechsler Memory Scale-IV (WMS).[24]
-
Secondary Endpoints: Changes in CDR-SB, MMSE, and CSF biomarkers (total tau, p-tau181, Aβ1-40, Aβ1-42, neurogranin, and neurofilament light chain).[24]
Why the Disconnect Between Preclinical Promise and Clinical Failure?
Several factors may contribute to the repeated failures of p38 inhibitors in the clinic:
-
Complex Biology of the p38 Pathway: The p38 pathway is involved in a wide array of cellular processes beyond inflammation, including cell survival, differentiation, and apoptosis.[23] Broad inhibition of p38 may lead to unintended and potentially detrimental effects.
-
Tachyphylaxis: A common observation in some trials was an initial positive response, such as a reduction in inflammatory markers, followed by a rapid loss of efficacy over time, a phenomenon known as tachyphylaxis.[3] This was noted in the BIRB 796 trial for Crohn's disease where CRP levels initially decreased but then returned to baseline.[15]
-
Redundancy in Inflammatory Signaling: Other signaling pathways can compensate for the inhibition of p38, thereby diminishing the therapeutic effect.
-
Toxicity: Early generation p38 inhibitors were often associated with off-target effects and toxicities, particularly liver toxicity.[11] While newer inhibitors have improved selectivity, on-target toxicities remain a concern.
-
Inappropriate Patient Selection: The heterogeneity of inflammatory diseases means that only a subset of patients may respond to p38 inhibition. The mixed results of neflamapimod in different types of dementia highlight the importance of patient stratification.[2]
The Future of p38 Inhibition: A More Targeted Approach
The repeated clinical trial failures have led to a re-evaluation of p38 as a therapeutic target. The future of this class of drugs may lie in more nuanced approaches:
-
Targeting Downstream Substrates: Instead of broadly inhibiting p38, a more selective approach targeting downstream effectors like MAPK-activated protein kinase 2 (MK2) is being explored to potentially achieve anti-inflammatory effects with fewer side effects.[3]
-
Isoform-Specific Inhibitors: Developing inhibitors that are highly selective for specific p38 isoforms (α, β, γ, or δ) may help to isolate the desired anti-inflammatory effects while minimizing off-target toxicities.
-
Combination Therapies: Combining p38 inhibitors with other anti-inflammatory agents that act on different pathways could lead to synergistic effects and improved clinical outcomes.
-
Biomarker-Guided Patient Selection: Identifying biomarkers that can predict which patients are most likely to respond to p38 inhibition will be crucial for the success of future clinical trials.
References
- 1. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cervomed.com [cervomed.com]
- 3. EIP Pharma reports mixed results from neflamapimod Alzheimer’s trial [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VX-745. Vertex Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 2 Clinical Study in Rheumatoid Arthritis With an Investigational Oral p38 MAP Kinase Inhibitor VX-702 | Clinical Research Trial Listing [centerwatch.com]
- 15. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Biological effects of p38 MAPK inhibitor losmapimod does not translate to clinical benefits in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The p38 mitogen activated protein kinase inhibitor losmapimod in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The p38 mitogen activated protein kinase inhibitor losmapimod in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial. - UCL Discovery [discovery.ucl.ac.uk]
- 20. Evaluation of losmapimod in patients with chronic obstructive pulmonary disease (COPD) with systemic inflammation stratified using fibrinogen (‘EVOLUTION’): Rationale and protocol | Atlantis Press [atlantis-press.com]
- 21. Evaluation of losmapimod in patients with chronic obstructive pulmonary disease (COPD) with systemic inflammation stratified using fibrinogen (‘EVOLUTION’): Rationale and protocol | Atlantis Press [atlantis-press.com]
- 22. webhealthnetwork.com [webhealthnetwork.com]
- 23. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 24. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 25. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SB 706504 and Alternative p38 MAPK Inhibitors on Inflammatory Phenotypes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phenotypic outcomes following treatment with the p38 MAPK inhibitor SB 706504 and its alternatives. The data presented is based on preclinical findings and is intended to inform research and development decisions in the context of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in the production of pro-inflammatory cytokines.[1][2] Its primary mechanism of action is the suppression of inflammatory gene expression in macrophages, thereby reducing the secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3][4] This guide compares the in vitro efficacy of this compound with other notable p38 MAPK inhibitors, providing a quantitative basis for evaluating their potential therapeutic applications.
Comparative Efficacy of p38 MAPK Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative p38 MAPK inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their inhibitory activities against the p38α isoform and their effects on TNF-α production in inflammatory cell models.
| Compound | Target | IC50 / Kd (nM) | Cell-Based Assay | TNF-α Inhibition IC50 (nM) | Reference |
| This compound | p38α | 2.5 (IC50) | LPS-stimulated COPD macrophages | - | [3] |
| BIRB 796 (Doramapimod) | p38α | 0.05-0.1 (Kd) | LPS-stimulated human PBMCs | 21 | [5] |
| PH-797804 | p38α | 26 (IC50) | - | - | [2] |
| SB203580 (Adezmapimod) | p38α | 300-500 (IC50) | - | - | [2] |
| SB 202190 | p38α/β | 50 (p38α), 100 (p38β) (IC50) | - | - | [2] |
| SB239063 | p38α/β | 44 (EC50) | LPS-stimulated human lung macrophages | 300 | [5] |
| SD-282 | p38α | - | LPS-stimulated human lung macrophages | 6.1 | [5] |
Note: IC50 and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity or binding, respectively. Lower values indicate higher potency. The TNF-α inhibition IC50 reflects the inhibitor's potency in a cellular context.
p38 MAPK Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is essential to visualize the p38 MAPK signaling pathway and the general workflow for evaluating their efficacy.
Caption: The p38 MAPK signaling cascade leading to inflammatory cytokine production.
The validation of this compound and its alternatives typically involves a standardized experimental workflow to assess their impact on inflammatory responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of SB 706504: A Comprehensive Guide for Laboratory Professionals
Topic: SB 706504 Proper Disposal Procedures Content Type: Essential Safety and Logistical Information
For researchers, scientists, and drug development professionals utilizing this compound, a potent p38 MAPK inhibitor, adherence to proper disposal and handling protocols is paramount for laboratory safety and experimental integrity. This document provides a comprehensive, step-by-step guide for the safe management of this compound, from operational handling to final disposal, ensuring a secure research environment.
Immediate Safety and Handling Protocols
While this compound (CAS Number: 911110-38-8) is classified as a non-hazardous substance, it is imperative to follow standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Handling:
-
Avoid inhalation of the powder. Handle in a well-ventilated area or a fume hood.
-
Prevent contact with eyes and skin. In case of accidental contact, rinse thoroughly with water.
-
Do not ingest. If swallowed, seek immediate medical attention.
Quantitative Safety Data
| Metric | Oral LD50 (rat) | Dermal LD50 (rat/rabbit) | Inhalation LC50 (rat) |
| Non-Hazardous Classification Guideline | > 2000 mg/kg | > 2000 mg/kg | > 5 mg/L |
| This compound | Data not available | Data not available | Data not available |
Step-by-Step Disposal Procedures for this compound
As a non-hazardous solid chemical waste, the disposal of this compound should adhere to local, state, and federal regulations. The following is a general operational plan for its disposal in a laboratory setting.
-
Segregation:
-
Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, acids, bases).
-
Collect solid this compound waste in a designated, clearly labeled container.
-
-
Containerization:
-
Use a chemically compatible, sealable container for waste collection. A high-density polyethylene (HDPE) container is recommended.
-
Label the container clearly as "Non-Hazardous Solid Waste: this compound".
-
-
Storage:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the container is sealed to prevent accidental spillage.
-
-
Final Disposal:
-
For small quantities of solid, non-hazardous this compound, it may be permissible to dispose of it in the regular laboratory trash that is sent to a sanitary landfill. However, it is crucial to first consult and receive approval from your institution's Environmental Health and Safety (EHS) department.[1]
-
Never dispose of solid chemical waste in laboratory trash cans that are handled by custodial staff without explicit approval.[1]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, followed by water). The rinsate should be collected and disposed of as hazardous chemical waste. The defaced, empty container can then be disposed of in the regular trash.
-
Experimental Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages
This compound is a potent inhibitor of the p38 MAPK signaling pathway, which is crucial for the production of pro-inflammatory cytokines.[2][3][4] The following is a detailed methodology for a key experiment to characterize the inhibitory activity of this compound.
Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMEM to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Inhibitor Treatment and Stimulation:
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further clarify the scientific context and procedural steps, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow.
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. sfasu.edu [sfasu.edu]
- 2. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of p38 MAP kinase in LPS-induced airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling SB 706504
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of SB 706504. Our aim is to furnish you with comprehensive, procedural guidance to ensure the highest standards of laboratory safety and build your trust as a valued partner in your research endeavors.
Personal Protective Equipment (PPE)
Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to personal protective equipment is strongly recommended. While one source indicates this compound is not a hazardous substance, another classifies it as having acute oral toxicity. Therefore, the following PPE should be considered mandatory to ensure user safety until more definitive data is available.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or EN 166 |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene, check manufacturer's compatibility data |
| Body | Laboratory Coat | Standard, full-length |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be appropriate. | Follow institutional guidelines and OSHA 29 CFR 1910.134 |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust particles.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Designated Area: Designate a specific area for handling this compound and clearly label it.
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Avoid breathing dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust generation.
Spill and Cleanup:
-
Small Spills: For small spills of the solid, carefully sweep or scoop up the material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated gloves, and labware, in a clearly labeled, sealed container.
-
Waste Characterization: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Institutional Guidelines: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
